Sodium benzo[d]thiazole-2-sulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSNKDGAOHZMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physical and chemical properties of sodium benzo[d]thiazole-2-sulfinate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinate is a versatile organic compound that has garnered interest in various fields, particularly in synthetic chemistry and potentially in drug discovery. As a member of the benzothiazole and sulfinate salt families, it exhibits unique chemical properties that make it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄NNaO₂S₂ | [1] |
| Molecular Weight | 221.2 g/mol | [1] |
| IUPAC Name | sodium 1,3-benzothiazole-2-sulfinate | [1] |
| CAS Number | 61073-62-9 | [1] |
| Appearance | Solid | |
| Solubility | Water soluble | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. | |
| Stability | Stable at room temperature for prolonged periods. | [3] |
| Molar Absorptivity | ε = 1826 M⁻¹ cm⁻¹ at 310 nm | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available benzothiazole disulfide. The general synthetic workflow is outlined below.
Experimental Protocols
1. Synthesis of Methyl Benzo[d]thiazole-2-sulfinate [3]
-
Materials: Benzothiazole disulfide, N-bromosuccinimide (NBS), Dichloromethane (DCM), Methanol (MeOH).
-
Procedure:
-
Dissolve benzothiazole disulfide in a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Add 5 equivalents of N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted NBS and succinimide.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield methyl benzo[d]thiazole-2-sulfinate.
-
2. Synthesis of this compound [3]
-
Materials: Methyl benzo[d]thiazole-2-sulfinate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the purified methyl benzo[d]thiazole-2-sulfinate in a mixture of tetrahydrofuran and water.
-
Add one equivalent of sodium hydroxide.
-
Stir the mixture at room temperature. The hydrolysis can be monitored by the disappearance of the starting material using TLC or HPLC.
-
Upon completion, the tetrahydrofuran is removed under reduced pressure.
-
The aqueous solution is then lyophilized or carefully evaporated to dryness to yield this compound as a solid.
-
3. Analytical Characterization: High-Performance Liquid Chromatography (HPLC) [2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A Thermo RP C18 column (100 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A gradient of methanol in water. For example, starting with 30% methanol in water and increasing to 95% methanol in water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 255 nm.
-
Expected Retention Time: Approximately 1.44 minutes under the specified conditions.[2]
Chemical Reactivity
This compound, as a sulfinate salt, can exhibit versatile reactivity, acting as a nucleophile, an electrophile, or a radical precursor depending on the reaction conditions.[4]
Nucleophilic Reactivity
The sulfinate anion is a potent nucleophile and can participate in various substitution and addition reactions. A general representation of its nucleophilic character is the reaction with an electrophile (E⁺).
References
- 1. This compound | C7H4NNaO2S2 | CID 23696417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. theses.cz [theses.cz]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
An In-depth Technical Guide on Sodium Benzo[d]thiazole-2-sulfinate (CAS 61073-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium benzo[d]thiazole-2-sulfinate, identified by CAS number 61073-62-9, is a sulfur-containing heterocyclic organic compound. While specific biological data and detailed experimental protocols for this particular molecule are not extensively documented in publicly available scientific literature, its core structure, the benzothiazole ring, is a well-recognized pharmacophore. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the known chemical properties of this compound and explores the well-documented biological activities and mechanisms of action associated with the broader class of benzothiazole compounds. Furthermore, it outlines general experimental workflows for the potential screening and characterization of this compound's biological effects.
Chemical and Physical Properties
This compound is a sodium salt of benzo[d]thiazole-2-sulfinic acid. The available data from chemical suppliers and databases provide fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 61073-62-9 | [1][2][3][4] |
| Molecular Formula | C₇H₄NNaO₂S₂ | [1][3][4] |
| Molecular Weight | 221.23 g/mol | [3][4] |
| IUPAC Name | sodium;1,3-benzothiazole-2-sulfinate | [3] |
| Synonyms | This compound, 2-Benzothiazolesulfinic acid sodium salt | [3] |
| Physical Form | Solid | |
| Purity | Typically >97% as provided by commercial suppliers | |
| Storage Conditions | Room temperature, in a dark, inert atmosphere |
Biological Activities of the Benzothiazole Core
While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological effects. This suggests that the target compound could be a candidate for screening for similar activities.
General Biological Activities of Benzothiazole Derivatives:
-
Antimicrobial Activity: Many benzothiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.
-
Anticancer Activity: This class of compounds has been extensively investigated for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Benzothiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
-
Anticonvulsant Activity: Certain substituted benzothiazoles have been identified as potential anticonvulsant agents.
-
Antioxidant Activity: The benzothiazole nucleus can contribute to antioxidant effects by scavenging free radicals.
-
Antimalarial Activity: Some benzothiazole-containing compounds have shown promise as antimalarial agents.
Potential Mechanisms of Action (General to Benzothiazole Derivatives)
The diverse biological activities of benzothiazole derivatives are attributed to various mechanisms of action. The specific mechanism of any given derivative is highly dependent on its substitution pattern. A generalized signaling pathway often implicated in the anticancer and anti-inflammatory effects of various bioactive compounds is the NF-κB pathway. The effect of this compound on this or other pathways would require experimental validation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Proposed Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological potential of this compound, a general screening workflow is proposed. This workflow is designed to assess the most common activities associated with the benzothiazole scaffold.
Caption: A general workflow for screening biological activity.
Detailed Methodologies for Key Experiments (General Protocols)
The following are generalized protocols for initial screening assays. These would need to be optimized for the specific compound and biological system.
5.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
This compound (CAS 61073-62-9) is a chemical entity with a core benzothiazole structure that is prevalent in many biologically active compounds. While direct evidence of its pharmacological effects is currently lacking in the scientific literature, its chemical nature suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents or as a candidate for screening in various biological assays. The provided general experimental workflows and protocols offer a starting point for researchers to investigate the potential of this compound in drug discovery and development. Further research is warranted to elucidate the specific biological profile of this compound.
References
Sodium 1,3-Benzothiazole-2-Sulfinate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Sodium 1,3-benzothiazole-2-sulfinate is a heterocyclic organosulfur compound of significant interest to researchers in organic synthesis and drug development. It serves as a stable, versatile, and readily accessible precursor to sulfinic acids, which are pivotal intermediates in the synthesis of various biologically active molecules, including sulfones and sulfonamides.[1][2][3] The inherent instability of many sulfinic acids presents a challenge in synthetic chemistry; sodium 1,3-benzothiazole-2-sulfinate circumvents this issue by acting as a stable salt that can be generated and used in situ or isolated for subsequent reactions.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications.
Chemical Structure and Physicochemical Properties
Sodium 1,3-benzothiazole-2-sulfinate features a planar benzothiazole nucleus, which consists of a benzene ring fused to a 1,3-thiazole ring.[4][5] The sulfinate group (SO₂⁻) is attached to the C2 position of the thiazole ring, and the negative charge is balanced by a sodium cation (Na⁺). This ionic nature significantly influences its physical properties.
Caption: 2D structure of Sodium 1,3-benzothiazole-2-sulfinate.
Physicochemical and Identification Data
The key properties and identifiers of Sodium 1,3-benzothiazole-2-sulfinate are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | sodium 1,3-benzothiazole-2-sulfinate[6] |
| CAS Number | 61073-62-9[6] |
| Molecular Formula | C₇H₄NNaO₂S₂[6] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+][6] |
| InChIKey | KDCSNKDGAOHZMO-UHFFFAOYSA-M[6] |
| PubChem CID | 23696417[6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.2 g/mol | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Sigma-Aldrich, BLD Pharm[7][8] |
| Boiling Point | No data available | BLD Pharm[7] |
Experimental Protocols: Synthesis
The most contemporary and efficient synthesis of sodium 1,3-benzothiazole-2-sulfinate avoids harsh oxidative or reductive conditions typically associated with sulfinic acid preparation. The primary route involves the cleavage of a stable 2-benzothiazolyl sulfone precursor.[1][2]
Protocol: Synthesis via Reductive Cleavage of 2-Benzothiazolyl Sulfones
This method, developed by Day et al., provides an oxidation-free pathway to sulfinate salts.[2] It relies on the reduction of a pre-formed benzothiazole sulfone with sodium borohydride (NaBH₄).
Objective: To generate sodium 1,3-benzothiazole-2-sulfinate in situ from a corresponding 2-benzothiazolyl sulfone.
Materials:
-
2-Benzothiazolyl sulfone (substrate)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen for inert atmosphere
Methodology:
-
To a solution of the desired 2-benzothiazolyl sulfone (1.0 equiv) in a 1:1 mixture of anhydrous ethanol and THF, add sodium borohydride (NaBH₄) (1.2 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 1 hour. During this time, the NaBH₄ cleaves the C-S bond of the sulfone, releasing the sodium sulfinate salt into the solution.[2]
-
The resulting solution containing sodium 1,3-benzothiazole-2-sulfinate can be used directly for subsequent reactions, such as alkylation to form new, unsymmetrical sulfones.[2]
-
For isolation, the reaction would require an appropriate workup procedure to remove excess borohydride and byproducts, followed by solvent evaporation and purification, though in situ use is more common.
Caption: Experimental workflow for the synthesis of the sulfinate salt.
Applications in Organic Synthesis
The primary utility of sodium 1,3-benzothiazole-2-sulfinate is as a sulfinic acid transfer reagent .[1] The benzothiazole group acts as an effective protecting or carrier group, allowing for the controlled generation and reaction of the sulfinate nucleophile.[1][2]
One-Pot Synthesis of Sulfones and Sulfonamides
A significant application is in the one-pot, two-step synthesis of unsymmetrical sulfones and sulfonamides.[2]
-
Step 1: Sulfinate Formation: As described in the protocol above, the sulfinate salt is generated in situ from a benzothiazole sulfone precursor.
-
Step 2: Nucleophilic Attack: An electrophile (e.g., an alkyl halide, R-X) is added directly to the solution containing the newly formed sulfinate. The sulfinate anion acts as a nucleophile, displacing the leaving group to form a new C-S bond, yielding an unsymmetrical sulfone (R-SO₂-R'). This process is highly efficient for primary electrophiles.[2]
This methodology provides a streamlined approach to complex organosulfur compounds, avoiding the isolation of unstable intermediates and minimizing byproduct formation.[2]
Caption: Logical pathway for the application of the sulfinate reagent.
Conclusion
Sodium 1,3-benzothiazole-2-sulfinate is a key reagent in modern synthetic chemistry. Its stability, coupled with efficient and mild "oxidation-free" synthesis protocols, makes it a superior alternative to free sulfinic acids. For researchers and drug development professionals, it represents a powerful tool for the construction of sulfone and sulfonamide scaffolds, which are prevalent in pharmaceuticals. Its role as a versatile building block for creating diverse organosulfur compounds continues to be an area of active research.[9]
References
- 1. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
- 2. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. 2-Benzothiazolesulfonic acid, sodium salt | 21465-51-0 | Benchchem [benchchem.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. Sodium benzo[d]thiazole-2-sulfinate | C7H4NNaO2S2 | CID 23696417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 61073-62-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 61073-62-9 [sigmaaldrich.com]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the significant therapeutic potential of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A (with nitro substituent) | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [1] |
| Compound B (with fluorine substituent) | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [1] |
| Compound 4d | BxPC-3 (Pancreatic Cancer) | 3.99 | [2] |
| Compound 4k | PTJ64i (Paraganglioma) | 7.47 | [2] |
| Compound 4m | AsPC-1 (Pancreatic Cancer) | 8.49 | [2] |
| Naphthalimide derivative 66 | HT-29 (Colon Cancer) | 3.72 ± 0.3 | [3] |
| A549 (Lung Cancer) | 4.074 ± 0.3 | [3] | |
| MCF-7 (Breast Cancer) | 7.91 ± 0.4 | [3] | |
| Indole semicarbazide benzothiazole 55 | HT-29 (Colon Cancer) | 0.024 | [4] |
| H460 (Lung Cancer) | 0.29 | [4] | |
| Bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast Cancer) | 0.0012 | [4] |
| SW620 (Colon Cancer) | 0.0043 | [4] | |
| Thiophene based acetamide benzothiazole 21 | MCF-7 (Breast Cancer) | 24.15 | [3] |
| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast Cancer) | 18.10 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a further 24-48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways.
-
NF-κB Signaling Pathway: Some derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition leads to the downregulation of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression.[1]
-
PI3K/AKT Signaling Pathway: Another crucial target is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a key regulator of cell survival and proliferation. Inhibition of this pathway by benzothiazole derivatives can lead to apoptosis.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Their efficacy is attributed to the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against selected microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 25 | [5] |
| S. aureus | 50 | [5] | |
| Compound 4 | E. coli | 25 | [5] |
| B. subtilis | 25 | [5] | |
| Compound 41c | E. coli | 3.1 | [6] |
| P. aeruginosa | 6.2 | [6] | |
| Compound 46a | E. coli | 15.62 | [6] |
| Compound 46b | P. aeruginosa | 15.62 | [6] |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [6] |
| S. aureus | 3.1-6.2 | [6] | |
| Compound 16c | S. aureus | 0.025 mM | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The benzothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mechanism of Antimicrobial Action
Benzothiazole derivatives often target specific enzymes essential for microbial survival.
-
Dihydroorotase Inhibition: Some derivatives have been found to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in bacteria.[5]
-
Dihydropteroate Synthase (DHPS) Inhibition: Other benzothiazole derivatives act as inhibitors of DHPS, an enzyme in the folate biosynthesis pathway.[6][7] Inhibition of this pathway disrupts the synthesis of essential nucleic acids and amino acids.
Anticonvulsant Activity
Several benzothiazole derivatives have shown promising anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.
Quantitative Anticonvulsant Data
The following table summarizes the in vivo anticonvulsant activity of selected benzothiazole derivatives, presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).
| Compound | Test Model | ED50 (mg/kg) | Reference |
| Compound 5i | MES | 50.8 | [8][9] |
| scPTZ | 76.0 | [8][9] | |
| Compound 5j | MES | 54.8 | [8][9] |
| scPTZ | 52.8 | [8][9] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Mice or rats are used for the experiment. The test compound or vehicle is administered intraperitoneally (i.p.).
-
Electrical Stimulation: After a specific pre-treatment time (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.[10]
Mechanism of Anticonvulsant Action
The exact mechanisms of anticonvulsant action for many benzothiazole derivatives are still under investigation. However, some studies suggest that they may modulate GABAergic neurotransmission.[11] An increase in the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain can suppress neuronal hyperexcitability and prevent seizure propagation.
Anti-inflammatory Activity
Benzothiazole derivatives have exhibited significant anti-inflammatory effects in various in vivo models, primarily through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table shows the percentage of edema inhibition by selected benzothiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Reference |
| Compound 3a1 | 200 | 76.19 | [12] |
| Compound 3a2 | 200 | 81.91 | [12] |
| Compound 3a4 | 200 | 80.23 | [12] |
| Compound 3a8 | 200 | 81.54 | [12] |
| Compound 17c | - | 80 | [13] |
| Compound 17i | - | 78 | [13] |
| Compound 3C | - | 78.11 | [14] |
| Compound 3E | - | 76.14 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Dosing: Rats are orally or intraperitoneally administered with the test compound or vehicle. A standard anti-inflammatory drug (e.g., indomethacin or diclofenac) is used as a positive control.
-
Induction of Inflammation: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[15][16]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[15]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of benzothiazole derivatives are often linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[17] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.
Conclusion
This technical guide highlights the significant and diverse biological activities of benzothiazole derivatives. The presented quantitative data, experimental protocols, and mechanistic insights underscore the vast therapeutic potential of this chemical scaffold. Further research and development in this area are warranted to translate these promising preclinical findings into novel and effective therapeutic agents for a range of diseases.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 11. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. banglajol.info [banglajol.info]
- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 15. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Thermal Stability of Sodium Benzo[d]thiazole-2-sulfinate: A Technical Overview and Guide for Future Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Sodium benzo[d]thiazole-2-sulfinate is a compound of interest in synthetic and medicinal chemistry. While its utility as a stable, solid precursor for the generation of sulfinic acids is recognized, a comprehensive, experimentally determined profile of its thermal stability is not currently available in peer-reviewed literature. This technical guide addresses this knowledge gap by summarizing the known qualitative stability of the compound, proposing a theoretical framework for its thermal decomposition, and providing standardized protocols for its future empirical investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction
This compound serves as a valuable reagent in organic synthesis. It is recognized for its relative stability under ambient storage conditions, existing as a solid that can be handled with ease. A doctoral thesis has noted that the salt is stable and can be stored at room temperature for prolonged periods[1]. However, its stability is pH-dependent, with a noted lability to acids, which leads to a desulfurylation reaction to yield benzothiazole[1]. This reactivity in acidic environments hints at potential pathways for decomposition that may also be initiated by thermal energy.
Despite its use, a detailed investigation into the thermal decomposition profile of this compound has not been reported. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining key parameters like onset decomposition temperature, mass loss stages, and the energetics of decomposition. This information is critical for ensuring safe handling, storage, and application in various chemical processes, particularly in drug development where thermal processing steps are common.
This guide, therefore, aims to provide a foundational understanding by outlining a proposed decomposition pathway and a standardized methodology for researchers to conduct their own thermal stability assessments.
Quantitative Data Summary
A thorough search of scientific literature and chemical databases reveals an absence of published quantitative data on the thermal stability of this compound. No thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is currently available. To facilitate future research and ensure data comparability, the following table structure is proposed for the presentation of such experimental results once they are obtained.
Table 1: Proposed Structure for TGA Data Presentation
| Parameter | Value | Conditions (Atmosphere, Heating Rate) |
| Onset of Decomposition (Tonset) | - | e.g., N2, 10 °C/min |
| Temperature of Max Decomposition Rate (Tmax) | - | e.g., N2, 10 °C/min |
| Mass Loss at Stage 1 (%) | - | e.g., N2, 10 °C/min |
| Temperature Range for Stage 1 | - | e.g., N2, 10 °C/min |
| Mass Loss at Stage 2 (%) | - | e.g., N2, 10 °C/min |
| Temperature Range for Stage 2 | - | e.g., N2, 10 °C/min |
| Final Residue at Tfinal (%) | - | e.g., N2, 10 °C/min |
Table 2: Proposed Structure for DSC Data Presentation
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Conditions (Atmosphere, Heating Rate) |
| Melting Point (Tm) | - | - | - | e.g., N2, 10 °C/min |
| Decomposition (Td) | - | - | - | e.g., N2, 10 °C/min |
Experimental Protocols for Thermal Stability Analysis
The following are detailed, generalized methodologies for conducting TGA and DSC experiments to characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify the stages of its thermal decomposition.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications. A standard reference material such as calcium oxalate is recommended.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C (or higher, until no further mass loss is observed) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass loss for each distinct decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) in this compound.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a temperature beyond its final decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks. For each peak, determine the onset temperature, peak temperature, and the enthalpy of the transition (ΔH) by integrating the peak area.
Visualizations
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Hypothetical Thermal Decomposition Pathway
In the absence of experimental data, a plausible thermal decomposition pathway can be hypothesized based on the known chemistry of related structures. The sulfinate group is the likely point of initial fragmentation. One possible pathway involves the homolytic cleavage of the C-S bond, followed by desulfonylation to release sulfur dioxide, a common decomposition product for sulfinates. The resulting benzothiazole radical could then undergo further fragmentation or polymerization.
Conclusion
While this compound is a valuable and stable reagent at ambient temperatures, a critical gap exists in the scientific literature regarding its quantitative thermal stability. This guide serves as a call to action for researchers to perform the necessary empirical studies. The provided experimental protocols for TGA and DSC offer a standardized approach to ensure that future data is robust and comparable across different laboratories. The elucidation of its thermal decomposition profile will significantly enhance the safety and efficiency of its application in research and development, particularly within the pharmaceutical industry.
References
A Comprehensive Technical Guide to the Solubility of Sodium Benzo[d]thiazole-2-sulfinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide offers a systematic approach to characterizing the solubility of this compound.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate research and development, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene | ||||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The following section details a standard methodology for determining the solubility of this compound in an organic solvent. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Spatula
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or another suitable analytical technique for quantification.
Shake-Flask Solubility Determination Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining solubility.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.
Caption: Factors influencing solubility of organic salts.
Conclusion
This technical guide provides the necessary framework for researchers to systematically investigate the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided data-recording template, researchers can generate the crucial quantitative data needed to advance the use of this compound in various scientific and industrial applications. The provided diagrams offer clear visualizations of the experimental workflow and the key factors that govern solubility, serving as valuable tools for experimental design and data interpretation.
"toxicology studies of sodium benzoate"
An In-depth Technical Guide on the Toxicology of Sodium Benzoate
Introduction
Sodium benzoate, the sodium salt of benzoic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries due to its antimicrobial properties.[1][2][3][4] Designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), its acceptable daily intake (ADI) has been established at 0-5 mg/kg of body weight.[1][4] Despite its widespread use and regulatory approval, ongoing research has investigated its broader toxicological profile, revealing a complex range of biological effects that warrant a detailed examination. This guide provides a comprehensive technical overview of the toxicology of sodium benzoate, synthesizing data from in vitro, in vivo, and genotoxicity studies. It details metabolic pathways, interactions with cellular signaling, and provides structured data on dose-dependent effects to inform researchers, scientists, and drug development professionals.
Metabolism and Pharmacokinetics
The human body rapidly metabolizes and clears sodium benzoate, preventing its accumulation.[4][5] The primary metabolic pathway occurs within the mitochondrial matrix of the liver and kidneys.[1][6] The process involves a two-step enzymatic reaction:
-
Activation : Benzoate is converted to its active intermediate, benzoyl-CoA, by the enzyme butyrate-CoA ligase (or acid:CoA ligase). This step requires ATP.[5][6]
-
Conjugation : The benzoyl-CoA intermediate is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase.[5][6]
-
Excretion : The final product of this conjugation is hippuric acid, which is then excreted from the body, primarily through urine, typically within 24 hours of ingestion.[4][5][7]
This metabolic process consumes glycine and coenzyme A (CoA), which can have broader metabolic implications at high doses.[6]
References
- 1. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 5. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 6. Effects of sodium benzoate, a widely used food preservative, on glucose homeostasis and metabolic profiles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium Benzo[d]thiazole-2-sulfinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium benzo[d]thiazole-2-sulfinate is a versatile and increasingly important reagent in modern organic synthesis. Its unique reactivity allows for the efficient formation of various sulfur-containing compounds, making it a valuable tool in the construction of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Overview of Applications
This compound serves as a stable, solid precursor to the benzo[d]thiazole-2-sulfonyl radical and other related reactive intermediates. Its primary applications lie in the synthesis of sulfones and sulfonamides, two functional groups prevalent in medicinal chemistry.
Key Synthetic Applications:
-
Synthesis of Sulfones: Reaction with a variety of electrophiles, such as alkyl halides, provides a straightforward method for the formation of C-S bonds, leading to the synthesis of structurally diverse sulfones.
-
Synthesis of Sulfonamides: Coupling with a wide range of primary and secondary amines, under both metal-catalyzed and metal-free conditions, affords the corresponding sulfonamides in good to excellent yields.[1][2]
-
Radical Reactions: As a precursor to sulfonyl radicals, it participates in various radical-mediated transformations, including addition to alkenes and alkynes.
Synthesis of this compound
The reagent can be conveniently prepared from readily available starting materials such as 2-mercaptobenzothiazole or its disulfide.[3][4]
Experimental Protocol: Preparation from 2,2'-Dithiobis(benzo[d]thiazole)
This two-step procedure involves the formation of a methyl sulfinate intermediate, followed by hydrolysis to the desired sodium sulfinate salt.[4]
Step 1: Synthesis of Methyl benzo[d]thiazole-2-sulfinate
-
To a solution of 2,2'-dithiobis(benzo[d]thiazole) (1.0 equiv) in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), add N-bromosuccinimide (NBS) (5.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by flash column chromatography to yield methyl benzo[d]thiazole-2-sulfinate (typically 65% yield).[4]
Step 2: Hydrolysis to this compound
-
Dissolve the methyl benzo[d]thiazole-2-sulfinate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH) (1.0 equiv) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
The resulting aqueous solution of this compound can be used directly, or the salt can be isolated by evaporation of the water. The product is typically obtained in high yield (around 95%).[4]
Reaction Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Application in Sulfone Synthesis
This compound is an excellent nucleophile for the synthesis of sulfones via reaction with various alkylating agents.
General Experimental Protocol: Synthesis of Alkyl Sulfones
-
In a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve this compound (1.2 equiv).
-
Add the desired alkyl halide (1.0 equiv).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sulfone Synthesis
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | 2-(Benzylsulfonyl)benzo[d]thiazole | 85-95 |
| 2 | Iodomethane | 2-(Methylsulfonyl)benzo[d]thiazole | 80-90 |
| 3 | 1-Bromobutane | 2-(Butylsulfonyl)benzo[d]thiazole | 75-85 |
| 4 | 2-Bromoacetophenone | 2-((2-Oxo-2-phenylethyl)sulfonyl)benzo[d]thiazole | 70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
General Workflow for Sulfone Synthesis
Caption: Synthesis of Alkyl Sulfones.
Application in Sulfonamide Synthesis
The coupling of this compound with amines is a powerful method for the synthesis of sulfonamides. This transformation can be achieved under various conditions, including metal-free and metal-catalyzed protocols.
General Experimental Protocol: Metal-Free Synthesis of Sulfonamides
A common metal-free approach utilizes an iodine source to facilitate the coupling.[1]
-
To a solution of this compound (1.0 equiv) and the desired amine (1.2 equiv) in a suitable solvent such as acetonitrile (CH₃CN), add a mediating agent like ammonium iodide (NH₄I) (1.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sulfonamide Synthesis
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylbenzo[d]thiazole-2-sulfonamide | 70-85 |
| 2 | Benzylamine | N-Benzylbenzo[d]thiazole-2-sulfonamide | 75-90 |
| 3 | Piperidine | 2-(Piperidin-1-ylsulfonyl)benzo[d]thiazole | 80-95 |
| 4 | Morpholine | 4-(Benzo[d]thiazol-2-ylsulfonyl)morpholine | 85-98 |
| 5 | tert-Butylamine | N-(tert-Butyl)benzo[d]thiazole-2-sulfonamide | 45-60 |
Note: Yields are based on general procedures for sodium sulfinates and may vary for the specific benzo[d]thiazole derivative.[2]
General Workflow for Sulfonamide Synthesis
Caption: Synthesis of Sulfonamides.
Reaction Mechanisms
The utility of this compound stems from its ability to generate reactive sulfonyl intermediates.
Generation of Benzo[d]thiazole-2-sulfonyl Radical
Under oxidative conditions, this compound can undergo a single-electron transfer (SET) to form a benzo[d]thiazole-2-sulfonyl radical. This radical is a key intermediate in many of the observed reactions.
Proposed Mechanism for Sulfonamide Formation via a Radical Pathway
-
Initiation: The reaction of this compound with an oxidant (or mediator) generates the benzo[d]thiazole-2-sulfonyl radical.
-
Propagation: The sulfonyl radical can then react with an amine to form a nitrogen-centered radical and the corresponding sulfonamide.
Proposed Radical Pathway for Sulfonamide Formation
Caption: Sulfonyl Radical Generation and Reaction.
Safety and Handling
This compound is a solid that is generally stable under normal laboratory conditions. However, standard laboratory safety precautions should always be observed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
These application notes and protocols provide a foundation for the use of this compound in organic synthesis. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular substrates.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. theses.cz [theses.cz]
Application Notes and Protocols: Sodium Benzo[d]thiazole-2-sulfinate as a Versatile Sulfinating Agent Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of sodium benzo[d]thiazole-2-sulfinate and its derivatives, particularly 2-sulfinyl benzothiazole (BTS), as shelf-stable precursors for sulfinic acids and their subsequent use as sulfinating agents in organic synthesis. The methodologies presented offer mild, oxidation-free conditions for the generation of sulfinate salts, enabling the efficient one-pot synthesis of sulfones and sulfonamides, which are key functional groups in many pharmaceutical agents.
Introduction
Sulfinic acids and their salts are valuable intermediates in organic synthesis, serving as precursors to a wide array of organosulfur compounds. However, their instability and the harsh conditions often required for their synthesis have limited their widespread use. The development of 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent provides a practical solution to these challenges.[1][2][3] BTS is a stable, easy-to-handle solid that can be readily converted to the corresponding sulfinate under mild conditions, which can then be used in situ for various sulfination reactions. This approach avoids the need to handle unstable sulfinic acids directly and provides a versatile platform for the synthesis of sulfones and sulfonamides.[1][2][3]
Applications in Drug Discovery
The sulfone and sulfonamide moieties are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for amides and their favorable pharmacokinetic properties. The methodologies described herein are therefore highly relevant to drug discovery and development. For instance, diaryl sulfones are core structures in many selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5][6] The ability to synthesize unsymmetrical diaryl sulfones in a one-pot fashion from readily available precursors is a significant advantage in the rapid generation of analogues for structure-activity relationship (SAR) studies.
Furthermore, the sulfone group is a key component of several targeted cancer therapies. For example, Lapatinib, a dual tyrosine kinase inhibitor that targets the HER1 and HER2 pathways, contains a sulfone linker.[7][8][9] The synthetic routes to such complex molecules can be streamlined by employing efficient methods for the introduction of the sulfone functional group. The use of BTS as a sulfinating agent precursor offers a mild and functional-group-tolerant approach that is well-suited for the synthesis of complex, medicinally relevant molecules.
Experimental Protocols
Protocol 1: Synthesis of 2-Sulfinyl Benzothiazole (BTS)
This protocol describes the synthesis of the 2-sulfinyl benzothiazole (BTS) precursor.
Materials:
-
2-Mercaptobenzothiazole
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-mercaptobenzothiazole (1.0 equiv) in DCM, add NCS (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-sulfinyl benzothiazole (BTS) as a white solid.
Protocol 2: One-Pot Synthesis of Unsymmetrical Sulfones
This protocol details the one-pot synthesis of unsymmetrical sulfones from an alkyl halide and an electrophile using BTS.[1]
Materials:
-
2-Sulfinyl benzothiazole (BTS)
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Electrophile (e.g., another alkyl halide)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting benzothiazole sulfone (prepared from BTS and an alkyl halide, 1.0 equiv) in a 1:1 mixture of ethanol and THF, add sodium borohydride (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour to generate the sulfinate salt in situ.
-
Add the electrophile (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired unsymmetrical sulfone.
Quantitative Data
Table 1: One-Pot Synthesis of Unsymmetrical Sulfones from Various Electrophiles [1]
| Entry | Starting Benzothiazole Sulfone | Electrophile | Product | Yield (%) |
| 1 | Benzyl-BT-sulfone | Methyl iodide | Benzyl methyl sulfone | 95 |
| 2 | Pentyl-BT-sulfone | Methyl iodide | Pentyl methyl sulfone | 93 |
| 3 | Benzyl-BT-sulfone | Allyl bromide | Allyl benzyl sulfone | 85 |
| 4 | Pentyl-BT-sulfone | Allyl bromide | Allyl pentyl sulfone | 82 |
| 5 | Benzyl-BT-sulfone | Benzyl bromide | Dibenzyl sulfone | 90 |
Protocol 3: One-Pot Synthesis of Sulfonamides
This protocol describes the one-pot synthesis of sulfonamides from an alkyl halide and an amine using BTS.[1]
Materials:
-
2-Sulfinyl benzothiazole (BTS)
-
Alkyl halide
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Tetrabutylammonium bromide (TBAB)
-
Diisopropylethylamine (DIPEA)
-
Amine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting benzothiazole sulfone (1.0 equiv) in a 1:1 mixture of ethanol and THF, add sodium borohydride (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add mCPBA (2.2 equiv) and TBAB (1.1 equiv).
-
Stir for 30 minutes, then add DIPEA (3.0 equiv) and the desired amine (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired sulfonamide.
Quantitative Data
Table 2: One-Pot Synthesis of Sulfonamides from Various Amines [1]
| Entry | Starting Benzothiazole Sulfone | Amine | Product | Yield (%) |
| 1 | Benzyl-BT-sulfone | Morpholine | N-Benzylsulfonylmorpholine | 75 |
| 2 | Pentyl-BT-sulfone | Morpholine | N-Pentylsulfonylmorpholine | 70 |
| 3 | Benzyl-BT-sulfone | Piperidine | N-Benzylsulfonylpiperidine | 80 |
| 4 | Pentyl-BT-sulfone | Aniline | N-Phenylpentanesulfonamide | 65 |
| 5 | Benzyl-BT-sulfone | Benzylamine | N,N-Dibenzylsulfonamide | 78 |
Visualizations
Caption: One-Pot Synthesis of Unsymmetrical Sulfones.
Caption: One-Pot Synthesis of Sulfonamides.
References
- 1. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
- 3. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfonation with Sodium Benzo[d]thiazole-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinate is a versatile and stable reagent for the introduction of the sulfonyl moiety into organic molecules. Unlike traditional sulfonyl chlorides, this reagent is generally a stable, easy-to-handle solid, making it an attractive alternative for the synthesis of sulfonamides and other sulfur-containing compounds.[1] This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the sulfonylation of amines to form sulfonamides, a functional group prevalent in many pharmacologically active compounds.[2][3][4][5][6]
Benzothiazole sulfonamides have garnered significant interest in drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7] Notably, they have been identified as potent inhibitors of enzymes such as carbonic anhydrase and dihydropteroate synthase (DHPS), which are crucial targets in various therapeutic areas.[1][2][3]
I. Synthesis of this compound
There are multiple synthetic routes to obtain this compound. Below are two common methods.
Method A: From 2-Mercaptobenzothiazole via Disulfide
This method involves the oxidative coupling of 2-mercaptobenzothiazole to the corresponding disulfide, followed by reaction with N-bromosuccinimide (NBS) and subsequent hydrolysis.
Experimental Protocol:
-
Synthesis of Benzothiazole Disulfide: To a solution of 2-mercaptobenzothiazole in a suitable solvent (e.g., ethanol), add an oxidizing agent (e.g., iodine or hydrogen peroxide) dropwise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). The resulting precipitate of benzothiazole disulfide is collected by filtration, washed with the solvent, and dried.
-
Synthesis of Methyl Benzo[d]thiazole-2-sulfinate: Suspend the benzothiazole disulfide in a mixture of dichloromethane (DCM) and methanol (MeOH). Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to proceed for the specified time. After completion, quench the reaction and extract the product with an organic solvent.
-
Hydrolysis to this compound: Dissolve the methyl benzo[d]thiazole-2-sulfinate intermediate in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (NaOH) and stir at room temperature. After the reaction is complete, remove the organic solvent under reduced pressure, and the aqueous solution of this compound can be used directly or the solid can be isolated.
Method B: From 2-Alkyl/Aryl-benzo[d]thiazol-2-yl Sulfones
This procedure involves the cleavage of a pre-formed sulfone with sodium borohydride.[2]
Experimental Protocol:
-
Synthesis of 2-Alkyl/Aryl-benzo[d]thiazol-2-yl Sulfone: Synthesize the corresponding sulfone from 2-mercaptobenzothiazole by alkylation/arylation followed by oxidation.
-
Cleavage to this compound: Dissolve the 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfone in a suitable solvent (e.g., a mixture of ethanol and water). Add sodium borohydride (NaBH4) portion-wise at room temperature. Stir the reaction mixture until the sulfone is consumed. The resulting solution contains the this compound.
II. Sulfonylation of Amines to Synthesize Sulfonamides
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine, mediated by an activating agent such as ammonium iodide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and ammonium iodide (1.0 eq.) in a suitable solvent such as acetonitrile (CH3CN).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (typically 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Table 1: Representative Reaction Parameters for Sulfonamide Synthesis
| Entry | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetonitrile | 80 | 12 | 85 |
| 2 | Benzylamine | Acetonitrile | 80 | 16 | 92 |
| 3 | Piperidine | Acetonitrile | 80 | 12 | 88 |
| 4 | Morpholine | Acetonitrile | 80 | 14 | 90 |
Note: Reaction conditions and yields are representative and may vary depending on the specific amine substrate and scale of the reaction. Optimization may be required.
III. Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway Inhibition by Benzothiazole Sulfonamides
Benzothiazole sulfonamides are known to inhibit carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.
Caption: Inhibition of Carbonic Anhydrase by Benzothiazole Sulfonamides.
IV. Applications in Drug Development
The sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs. The ability to efficiently synthesize diverse sulfonamide libraries using reagents like this compound is of great importance in drug discovery and development. The resulting benzothiazole sulfonamides can be screened for activity against various targets, including, but not limited to, carbonic anhydrases for anticancer and antiglaucoma applications, and dihydropteroate synthase for antimicrobial applications.[1][2][3] The protocols outlined in this document provide a solid foundation for the synthesis of these and other potentially therapeutic compounds.
References
Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents.[3][4] The structural versatility of the benzothiazole nucleus allows for modifications that can modulate its biological activity, leading to the discovery of potent agents for various diseases.[5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of benzothiazole-based drugs, with a focus on anticancer, antimicrobial, and neuroprotective applications.
Application Note 1: Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][6] Some compounds, like the prodrug Phortress (NSC 710305), have even progressed to clinical trials.[7] The anticancer mechanism often involves inducing apoptosis, inhibiting key enzymes like carbonic anhydrase, or interacting with DNA.[2][8][9]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected benzothiazole derivatives against various human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| L1 (Benzothiazole aniline derivative) | Liver (HepG2) | 10.3 ± 0.8 | Cisplatin | 15.2 ± 1.1 | [7] |
| L1Pt (Platinum (II) complex of L1) | Liver (HepG2) | 2.5 ± 0.3 | Cisplatin | 15.2 ± 1.1 | [7] |
| Compound 55 (Chlorobenzyl indole semicarbazide benzothiazole) | Colon (HT-29) | 0.024 | - | - | [6] |
| Compound 55 | Lung (H460) | 0.29 | - | - | [6] |
| Compound 53 (Chlorophenyl oxothiazolidine based benzothiazole) | Cervical (HeLa) | 9.76 | Cisplatin | - | [6] |
| Compound 4a (Benzothiazole-thiazolidine derivative) | Rat Brain Glioma (C6) | 0.03 | - | - | [9] |
| Compound 4d (Benzothiazole-thiazolidine derivative) | Rat Brain Glioma (C6) | 0.03 | - | - | [9] |
Application Note 2: Antimicrobial Activity of Benzothiazole Derivatives
The benzothiazole scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal properties.[10][11] These derivatives often act by inhibiting essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS), making them attractive candidates for combating drug-resistant pathogens.[11][12]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole derivatives against various microbial strains.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Compound 41c (Benzothiazole-isatin derivative) | E. coli | 3.1 | Ciprofloxacin | 12.5 | [12] |
| Compound 41c | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [12] |
| Compound 41c | B. cereus | 12.5 | Ciprofloxacin | 12.5 | [12] |
| Compound 133 | S. aureus | 78.125 | Ciprofloxacin | 25-50 | [12] |
| Compound A1 | E. coli | - (Promising) | Ciprofloxacin | - | [10][13] |
| Compound A2 | S. aureus | - (Promising) | Ciprofloxacin | - | [10][13] |
| Compound A9 | C. albicans | - (Significant) | Amphotericin-B | - | [10][13] |
Application Note 3: Neuroprotective Applications of Benzothiazole Derivatives
Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[14][15] Riluzole, a benzothiazole derivative, is an FDA-approved drug for ALS.[15] The neuroprotective mechanisms include inhibition of amyloid-beta (Aβ) plaque formation, modulation of antioxidant enzymes like catalase, and inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16][17]
Quantitative Data: In Vitro Neuroprotective Activity
The table below highlights the inhibitory activity of specific benzothiazole derivatives against targets relevant to Alzheimer's disease.
| Compound ID/Description | Target | IC₅₀ (nM) | Biological Effect | Citation |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | Enzyme Inhibition | [17] |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | Enzyme Inhibition | [17] |
| Compound 4m | Aβ Aggregation | 198.8 ± 8.8 | Inhibition of Plaque Formation | [17] |
| Compound 6b, 6c, 6d | Catalase Modulation | - | Enhanced Catalase Activity | [16] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazole Derivatives
This protocol describes a common and efficient method for synthesizing benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes.[18][19]
Workflow Diagram: Synthesis of Benzothiazole Derivatives
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic or heterocyclic aldehyde
-
Ethanol
-
Catalyst system (e.g., 30% H₂O₂ and concentrated HCl)[20]
-
Beakers, magnetic stirrer, reflux condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (15 mL).
-
Stir the mixture at room temperature.
-
Slowly add the catalyst system (e.g., H₂O₂/HCl) to the stirring solution.[20]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.[19]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.
-
Dry the purified product and characterize its structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for screening the cytotoxic potential of new chemical entities.[21][22]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile culture plates
-
Benzothiazole test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the benzothiazole test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C.[23]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility (MIC Test)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is a standard procedure for determining MIC values.[25][26]
Workflow Diagram: Broth Microdilution MIC Test
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Benzothiazole test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical volume per well is 100 µL.
-
Prepare a bacterial inoculum from an overnight culture, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[26]
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[25]
Protocol 4: Amyloid-Beta (Aβ) Aggregation Inhibition Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[27] This assay is crucial for screening compounds that can inhibit Aβ aggregation.[28]
Logical Diagram: Aβ Aggregation and Inhibition
Caption: Benzothiazole derivatives can inhibit the toxic aggregation of Aβ monomers.
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for monomer preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplates
-
Benzothiazole test compounds
-
Plate reader with fluorescence detection (Excitation ~450 nm, Emission ~485 nm)
Procedure:
-
Prepare Aβ Monomers: Dissolve lyophilized Aβ(1-42) peptide in HFIP to 1 mg/mL, incubate for 1 hour, then evaporate the HFIP under a gentle stream of nitrogen to form a peptide film. Re-dissolve the film in DMSO to create a concentrated stock solution.
-
Assay Setup: In a 96-well plate, add PBS, the test compound at various concentrations, and the Aβ monomer solution (final Aβ concentration typically 10-20 µM).[27]
-
Add ThT solution to each well to a final concentration of 5-10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for several hours using a plate reader (Ex: 450 nm, Em: 483-485 nm).[27]
-
Data Analysis: Plot the fluorescence intensity versus time. The lag time and the maximum fluorescence signal are key parameters. An effective inhibitor will prolong the lag phase and/or reduce the maximum fluorescence compared to the control (Aβ without inhibitor). Calculate the percentage of inhibition based on the final fluorescence values.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. jchr.org [jchr.org]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. mdpi.com [mdpi.com]
- 20. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Application Notes and Protocols for the One-Pot Synthesis of Unsymmetrical Sulfones via in situ Generation of Sodium Sulfinates from Benzothiazole Sulfones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfones are a critical structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities. Traditional methods for their synthesis often require harsh conditions, multiple steps, and the use of unstable or difficult-to-handle reagents. This application note details a modern, efficient one-pot method for the synthesis of unsymmetrical sulfones. The process utilizes stable, easily prepared benzothiazole sulfones as precursors to generate sodium sulfinate salts in situ under mild, oxidation-free conditions.[1][2] This approach offers a streamlined and versatile route to a diverse range of sulfone-containing molecules, making it highly valuable for chemical library synthesis and late-stage functionalization in drug discovery.
Reaction Principle: The one-pot synthesis of unsymmetrical sulfones is achieved through a two-step sequence within a single reaction vessel. Initially, a 2-sulfonyl benzothiazole derivative (a stable, solid precursor) is reductively cleaved using sodium borohydride (NaBH₄) to generate a sodium sulfinate salt in situ. The benzothiazole moiety acts as an excellent leaving group and a protecting group for the otherwise unstable sulfinic acid.[2] Without isolation, this nucleophilic sulfinate salt is then treated with a suitable electrophile (e.g., an alkyl or benzyl halide) to afford the desired unsymmetrical sulfone in good to excellent yields.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of unsymmetrical sulfones.
Detailed Experimental Protocol
This protocol is based on the method developed by Day, Neill, Xu, and Xian for the one-pot synthesis of unsymmetrical sulfones.[1][2]
Materials:
-
Appropriate 2-sulfonyl benzothiazole precursor (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Electrophile (e.g., benzyl bromide, alkyl iodide) (1.2 equiv)
-
Ethanol (EtOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the 2-sulfonyl benzothiazole precursor (1.0 equiv).
-
Solvent Addition: Add a 1:1 mixture of anhydrous ethanol and anhydrous tetrahydrofuran to dissolve the starting material. A typical concentration is 0.1 M.
-
Sulfinate Generation: To the stirred solution, add sodium borohydride (2.0 equiv) portion-wise at room temperature. The reaction mixture is stirred for 1 hour to ensure complete cleavage of the benzothiazole group and formation of the sodium sulfinate salt.[2]
-
Electrophile Addition: After 1 hour, add the desired electrophile (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates the consumption of the intermediate sulfinate.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure unsymmetrical sulfone.
Data Presentation: Scope of the One-Pot Sulfone Synthesis
The following table summarizes the results obtained from the one-pot synthesis of various unsymmetrical sulfones using different electrophiles, demonstrating the versatility of this method. The yields are for the isolated products after purification.[2]
| Entry | Electrophile (R-X) | Product (R-SO₂-R') | Yield (%) |
| 1 | Benzyl bromide | Benzyl phenyl sulfone | 95 |
| 2 | 4-Methoxybenzyl chloride | 4-Methoxybenzyl phenyl sulfone | 92 |
| 3 | 4-Trifluoromethylbenzyl bromide | 4-(Trifluoromethyl)benzyl phenyl sulfone | 85 |
| 4 | Cinnamyl bromide | Cinnamyl phenyl sulfone | 88 |
| 5 | Propargyl bromide | Propargyl phenyl sulfone | 75 |
| 6 | Methyl iodide | Methyl phenyl sulfone | 82 |
| 7 | Ethyl iodide | Ethyl phenyl sulfone | 80 |
| 8 | n-Butyl iodide | n-Butyl phenyl sulfone | 78 |
Data sourced from Day, J. J.; Neill, D. L.; Xu, S.; Xian, M. Org. Lett. 2017, 19, 3819-3822.[2]
Applications and Advantages
Applications:
-
Medicinal Chemistry: Rapidly generate libraries of novel sulfone-containing compounds for biological screening. The mild conditions tolerate a wide range of functional groups, enabling late-stage functionalization of complex molecules.
-
Drug Development: Synthesize key intermediates and final API candidates that feature a sulfone moiety, which is a known pharmacophore in various therapeutic areas.
-
Materials Science: Create new polymers or functional materials where the sulfone group imparts desirable properties such as thermal stability or polarity.
Advantages:
-
One-Pot Procedure: Simplifies the synthetic process, reduces waste, and saves time by avoiding the isolation of unstable sulfinate intermediates.[2]
-
Mild, Oxidation-Free Conditions: The use of NaBH₄ for sulfinate generation avoids harsh oxidants or reductants, leading to high functional group tolerance.[1][2]
-
Stable Precursors: 2-Sulfonyl benzothiazoles are stable, crystalline solids that are easy to handle and store, serving as convenient precursors to otherwise unstable sulfinic acids.
-
Versatility: The method is applicable to a wide range of alkyl, benzyl, and allyl electrophiles, providing access to a diverse array of unsymmetrical sulfones.
References
Application Notes and Protocols for the Preparation of Sulfonamides from Sodium Benzo[d]thiazole-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzo[d]thiazole-2-sulfonamides, utilizing sodium benzo[d]thiazole-2-sulfinate as a key starting material. These compounds are of significant interest in medicinal chemistry, primarily due to their potent inhibitory activity against various isoforms of the carbonic anhydrase enzyme, making them valuable scaffolds for the development of therapeutics for conditions such as glaucoma, epilepsy, and cancer.
Application Notes
The benzo[d]thiazole-2-sulfonamide moiety is a privileged scaffold in drug discovery. Its rigid structure and specific electronic properties allow for high-affinity interactions with biological targets.
-
Primary Application: Carbonic Anhydrase Inhibition: Benzo[d]thiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy:
-
hCA I and II (Cytosolic): Inhibition of these ubiquitous isoforms is relevant for treating glaucoma by reducing aqueous humor secretion and for certain neurological disorders like epilepsy.[1][2]
-
hCA IX and XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many hypoxic tumors. They play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[3][4] Selective inhibitors of these isoforms are sought after as anticancer agents.[3]
-
-
Structure-Activity Relationship (SAR): Minor structural modifications to the benzo[d]thiazole-2-sulfonamide scaffold can lead to significant changes in inhibitory potency and isoform selectivity. For instance, substitution at the 2-amino position of related benzothiazole sulfonamides has been shown to dramatically influence binding affinity for different CA isoforms, highlighting the potential for fine-tuning the pharmacological profile.[5]
-
Synthetic Accessibility: While the direct oxidative coupling of this compound with amines is a potential route, a highly efficient and well-documented two-step approach involves its conversion to an intermediate benzothiazole-2-sulfonyl fluoride (BTSO₂F), followed by a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with a desired amine.[6][7][8] This method offers high yields and broad substrate scope.[6][7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of benzo[d]thiazole-2-sulfonamides and related derivatives.
Table 1: Synthesis of Benzothiazole-2-sulfonyl Fluoride (BTSO₂F) from this compound *
| Entry | Solvent | Product:Byproduct Ratio (BTSO₂F : Benzothiazole) | Isolated Yield (%) |
| 1 | MeOH | 1 : 2.3 | - |
| 2 | THF | 1 : 99 | - |
| 3 | MeCN | 99 : 1 | 85 |
| 4 | DCM | 99 : 1 | 47 |
*Data adapted from Zálešák, F. (2020) Ph.D. Thesis, Palacký University.[6] Reaction conditions: this compound, Selectfluor® (2 equiv.), solvent, rt, 15 mins. The byproduct, benzothiazole, results from the desulfurylation of the starting material.[6]
Table 2: Carbonic Anhydrase Inhibition Data for Representative Benzothiazole Sulfonamides
| Compound ID | Scaffold Modification | Target Isoform | Kᵢ (µM) | Inhibition Type |
| 1 | N-(4-fluorophenyl)-1,3-benzothiazole-2-sulfonamide | hCA I | 0.971 ± 0.280 | Competitive |
| hCA II | 0.669 ± 0.096 | Noncompetitive | ||
| 2 | N-(4-chlorophenyl)-1,3-benzothiazole-2-sulfonamide | hCA I | 0.893 ± 0.209 | Noncompetitive |
| hCA II | 0.988 ± 0.076 | Noncompetitive | ||
| 3 | N-(4-bromophenyl)-1,3-benzothiazole-2-sulfonamide | hCA I | 0.796 ± 0.877 | Noncompetitive |
| hCA II | 0.229 ± 0.076 | Competitive | ||
| 4 | N-(p-tolyl)-1,3-benzothiazole-2-sulfonamide | hCA I | 0.228 ± 0.086 | Noncompetitive |
| hCA II | 0.087 ± 0.020 | Noncompetitive | ||
| 5 | N-(4-methoxyphenyl)-1,3-benzothiazole-2-sulfonamide | hCA I | 0.078 ± 0.088 | Noncompetitive |
| hCA II | 0.270 ± 0.077 | Competitive |
Data adapted from Öztürk, et al. (2024).[1][2]
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Benzo[d]thiazole-2-sulfonamides via SuFEx Reaction
This protocol details a highly efficient two-step procedure starting from this compound. The overall workflow is depicted below.[6][7]
Step 1: Preparation of Benzo[d]thiazole-2-sulfonyl Fluoride (BTSO₂F)
-
Materials:
-
This compound
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add Selectfluor® (2.0 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Benzo[d]thiazole-2-sulfonyl Fluoride. The expected yield is approximately 85%.[6]
-
Step 2: Preparation of N-substituted Benzo[d]thiazole-2-sulfonamide (SuFEx Reaction)
-
Materials:
-
Benzo[d]thiazole-2-sulfonyl Fluoride (from Step 1)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
Dissolve Benzo[d]thiazole-2-sulfonyl Fluoride (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
To this solution, add the desired amine (3.0 eq for primary amines, 1.5-2.0 eq for secondary amines) dropwise at room temperature.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization to yield the final product.
-
Mechanism of Action Visualization
The primary mechanism through which benzo[d]thiazole-2-sulfonamides exert their anticancer effects is via the inhibition of tumor-associated carbonic anhydrases, particularly CA IX.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. theses.cz [theses.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unified Approach to Benzo[ d]thiazol-2-yl-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-S Bond Formation Using Sodium Benzo[d]thiazole-2-sulfinate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinate and its functional precursor, 2-sulfinyl benzothiazole (BTS), serve as versatile reagents in modern organic synthesis for the formation of carbon-sulfur (C-S) bonds. This methodology provides a mild, oxidation-free pathway to sulfones and other organosulfur compounds, which are significant structural motifs in pharmaceuticals and materials science. The benzothiazole moiety acts as a stable protecting group for sulfinic acids, which are often unstable and challenging to handle directly.[1][2][3] This approach allows for the convenient preparation and subsequent reaction of sulfinate intermediates, facilitating late-stage functionalization of complex molecules.
The core of this technology, developed by Day et al., involves a two-step sequence: the initial S-alkylation of a benzothiazole sulfinate precursor to form a stable benzothiazole sulfone, followed by the reductive cleavage of the benzothiazole group to unmask the sulfinate.[1][4] This liberated sulfinate can then be used in situ for further C-S bond formation, enabling the one-pot synthesis of unsymmetrical sulfones.[1][3]
Key Applications
-
Oxidation-Free Synthesis of Sulfones: A primary application is the synthesis of sulfones from alkyl halides without the need for harsh oxidizing agents.
-
Generation of Sulfinic Acids and Salts: Provides a reliable method for producing sulfinic acids and their corresponding salts under mild conditions.[3]
-
One-Pot Synthesis of Unsymmetrical Sulfones: The sequential reaction allows for the straightforward, one-pot synthesis of complex sulfones from two different electrophiles.[1]
-
Protecting Group for Sulfinic Acids: The benzothiazole group serves as an effective protecting group, enhancing the stability and handling of reactive sulfinic acid intermediates.[1]
Reaction Schematics & Workflow
The overall process can be visualized as a two-stage workflow. The first stage involves the formation of a stable sulfone intermediate. The second stage involves the liberation of a sulfinate salt and its subsequent reaction to form a new C-S bond.
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole Sulfones from 2-Sulfinyl Benzothiazole (BTS)
This protocol details the first C-S bond formation step, reacting BTS with an alkyl halide.
Materials:
-
2-Sulfinyl benzothiazole (BTS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-sulfinyl benzothiazole (BTS) (1.0 equiv) in DMF in a round-bottom flask.
-
Add the desired alkyl halide (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzothiazole sulfone.
Quantitative Data Summary (Table 1):
| Entry | Electrophile (Alkyl Halide) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DMF | 12 | 98 |
| 2 | Methyl iodide | DMF | 12 | 95 |
| 3 | Propargyl bromide | DMF | 12 | 92 |
| 4 | Allyl bromide | DMF | 12 | 96 |
| 5 | Ethyl bromoacetate | DMF | 12 | 85 |
Data adapted from Day et al., Org. Lett. 2017, 19, 3819-3822.
Protocol 2: One-Pot Synthesis of Unsymmetrical Sulfones
This protocol describes the reductive cleavage of the benzothiazole sulfone to generate a sulfinate salt in situ, followed by reaction with a second electrophile to form an unsymmetrical sulfone.
Materials:
-
Benzothiazole sulfone (prepared as in Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Alkyl halide (second electrophile)
Procedure:
-
Dissolve the benzothiazole sulfone (1.0 equiv) in a 1:1 mixture of ethanol and THF in a round-bottom flask.
-
Add sodium borohydride (NaBH₄) (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the reductive cleavage and formation of the sulfinate salt.
-
Add the second alkyl halide (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Diagram for the One-Pot Reaction:
Quantitative Data Summary (Table 2):
| Entry | Starting Benzothiazole Sulfone (BT-SO₂-R¹) | Electrophile (R²-X) | Time (h) | Yield (%) |
| 1 | BT-SO₂-Bn | Methyl iodide | 12 | 95 |
| 2 | BT-SO₂-Bn | Allyl bromide | 12 | 92 |
| 3 | BT-SO₂-Me | Benzyl bromide | 12 | 96 |
| 4 | BT-SO₂-Me | Propargyl bromide | 12 | 88 |
| 5 | BT-SO₂-Allyl | Benzyl bromide | 12 | 94 |
Bn = Benzyl, Me = Methyl. Data adapted from Day et al., Org. Lett. 2017, 19, 3819-3822.
Safety and Handling
-
Standard laboratory safety precautions (safety glasses, lab coat, gloves) should be followed.
-
Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood.
-
Sodium borohydride is a reducing agent that reacts with water and protic solvents to release hydrogen gas. Handle with care and quench reactions cautiously.
-
DMF is a skin irritant and should be handled with appropriate gloves.
Conclusion
The use of this compound, via its stable precursor 2-sulfinyl benzothiazole, presents a robust and mild method for C-S bond formation. The ability to act as a protecting group for sulfinic acids, combined with the efficiency of the one-pot protocol for unsymmetrical sulfone synthesis, makes this a valuable tool for medicinal chemists and researchers in drug development.[1] The protocols outlined provide a clear framework for the practical application of this methodology.
References
- 1. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzothiazole Sulfinate as a Protecting Group for Sulfinic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-sulfinyl benzothiazole (BTS) as a versatile protecting group for sulfinic acids. This methodology allows for the synthesis, stabilization, and subsequent functionalization of otherwise unstable sulfinic acid intermediates under mild, oxidation-free conditions.[1][2][3]
Introduction
Sulfinic acids are valuable intermediates in organic synthesis, serving as precursors to important functional groups such as sulfones, sulfonamides, and sulfonyl fluorides, which are prevalent in pharmaceuticals and materials science.[1] However, the inherent instability of sulfinic acids, which are prone to oxidation and decomposition, presents a significant challenge in their handling and application.[1][2][3] The use of 2-sulfinyl benzothiazole (BTS) as a protecting group circumvents these issues by providing a stable, easily handled precursor that can release the corresponding sulfinate salt under mild conditions.[1]
The benzothiazole sulfinate (BTS) moiety acts as a stable surrogate for sulfinic acids, allowing for their indirect use in nucleophilic reactions. The protected form, a benzothiazole sulfone, can be readily synthesized and subsequently deprotected to generate the sulfinate salt in situ for further reactions. This approach is particularly advantageous for late-stage functionalization in complex molecule synthesis.[1]
Key Advantages of the Benzothiazole Sulfinate Protecting Group:
-
Mild Reaction Conditions: The protection and deprotection steps proceed under gentle conditions, avoiding harsh oxidants or reductants.[1]
-
Oxidation-Free: This method provides a novel, oxidation-free pathway to sulfinic acids and their derivatives.[1][3]
-
Stability: Benzothiazole sulfones are stable compounds that can be easily handled and purified.
-
Versatility: The generated sulfinate salts can be reacted with a variety of electrophiles to form sulfones and sulfonamides in one-pot procedures.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Sulfinyl Benzothiazole (BTS)
This protocol describes the synthesis of the benzothiazole sulfinate (BTS) protecting group precursor.
Workflow for the Synthesis of 2-Sulfinyl Benzothiazole (BTS):
Caption: Workflow for the synthesis of 2-Sulfinyl Benzothiazole (BTS).
Materials:
-
2-Mercaptobenzothiazole
-
Thionyl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Suspend 2-mercaptobenzothiazole (1.0 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with hexanes.
-
Dry the solid in vacuo to yield 2-sulfinyl benzothiazole (BTS) as a white powder.
Protocol 2: Protection of a Sulfinic Acid via Reaction with an Electrophile
This protocol details the reaction of BTS with an alkyl halide to form a stable 2-alkylsulfonylbenzothiazole.
Workflow for the Protection of a Sulfinic Acid:
Caption: General workflow for the synthesis of 2-alkylsulfonylbenzothiazoles.
Materials:
-
2-Sulfinyl benzothiazole (BTS)
-
Alkyl halide (e.g., benzyl bromide)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-sulfinyl benzothiazole (BTS) (1.0 eq) and the alkyl halide (1.2 eq) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-alkylsulfonylbenzothiazole.
Protocol 3: Deprotection of 2-Alkylsulfonylbenzothiazole to Yield a Sulfinate Salt
This protocol describes the removal of the benzothiazole group to generate the corresponding sulfinate salt, which can be used immediately in subsequent reactions.
Workflow for the Deprotection of 2-Alkylsulfonylbenzothiazole:
Caption: Deprotection of 2-alkylsulfonylbenzothiazole to generate a sulfinate salt.
Materials:
-
2-Alkylsulfonylbenzothiazole
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-alkylsulfonylbenzothiazole (1.0 eq) in a 1:1 mixture of ethanol and THF.
-
Add sodium borohydride (NaBH₄) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The resulting solution containing the sulfinate salt can be used directly in the next step without isolation.
Protocol 4: One-Pot Synthesis of Unsymmetrical Sulfones
This protocol combines the deprotection of a 2-alkylsulfonylbenzothiazole and subsequent reaction with an electrophile in a single pot.[3]
Workflow for the One-Pot Synthesis of Unsymmetrical Sulfones:
Caption: One-pot synthesis of unsymmetrical sulfones.
Materials:
-
2-Alkylsulfonylbenzothiazole
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Electrophile (e.g., another alkyl halide)
Procedure:
-
Dissolve the 2-alkylsulfonylbenzothiazole (1.0 eq) in a 1:1 mixture of ethanol and THF.
-
Add sodium borohydride (NaBH₄) (1.5 eq) and stir at room temperature for 1 hour to generate the sulfinate salt in situ.[3]
-
Add the second electrophile (1.5 eq) to the reaction mixture.[3]
-
Heat the reaction to 80 °C and stir for 12 hours.[3]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Scope of Electrophiles in the Formation of 2-Alkylsulfonylbenzothiazoles
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzyl bromide | 2-(Benzylsulfonyl)benzo[d]thiazole | 99 |
| 2 | 4-Bromobenzyl bromide | 2-((4-Bromobenzyl)sulfonyl)benzo[d]thiazole | 95 |
| 3 | Allyl bromide | 2-(Allylsulfonyl)benzo[d]thiazole | 99 |
| 4 | Propargyl bromide | 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole | 95 |
| 5 | Cinnamyl bromide | 2-(Cinnamylsulfonyl)benzo[d]thiazole | 97 |
| 6 | 3-Bromopropan-2-one | 2-((2-Oxopropyl)sulfonyl)benzo[d]thiazole | 91 |
| 7 | 2-Bromo-1-phenylethan-1-one | 2-((2-Oxo-2-phenylethyl)sulfonyl)benzo[d]thiazole | 98 |
| 8 | Ethyl 2-bromoacetate | Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)acetate | 95 |
Data adapted from Day, J. J. et al. Org. Lett. 2017, 19, 3819-3822.[1]
Table 2: Optimization of Benzothiazole Removal Conditions
| Entry | Reagent | Time (h) | Yield (%) |
| 1 | NaHS | 24 | 75 |
| 2 | Benzyl mercaptan, Na₂CO₃ | 18 | 99 |
| 3 | NaOH | 30 | 85 |
| 4 | NaBH₄ | 1 | 99 |
Data adapted from Day, J. J. et al. Org. Lett. 2017, 19, 3819-3822.[1]
Table 3: One-Pot Synthesis of Unsymmetrical Sulfones
| Entry | R in R-SO₂-BT | Electrophile | Product | Yield (%) |
| 1 | Benzyl | 4-Bromobenzyl bromide | Benzyl 4-bromobenzyl sulfone | 92 |
| 2 | 4-Bromobenzyl | Benzyl bromide | 4-Bromobenzyl benzyl sulfone | 95 |
| 3 | Benzyl | Allyl bromide | Allyl benzyl sulfone | 90 |
| 4 | Allyl | Benzyl bromide | Allyl benzyl sulfone | 93 |
Data adapted from Day, J. J. et al. Org. Lett. 2017, 19, 3819-3822.[3]
Conclusion
The use of 2-sulfinyl benzothiazole (BTS) as a protecting group for sulfinic acids offers a robust and versatile methodology for the synthesis of sulfonyl-containing compounds. The mild, oxidation-free conditions, coupled with the stability of the protected intermediates, make this an attractive strategy for a wide range of synthetic applications, particularly in the fields of medicinal chemistry and drug development. The one-pot procedures for the synthesis of unsymmetrical sulfones further highlight the efficiency and utility of this approach.
References
- 1. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
- 2. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Benzothiazole Derivatives: Application Notes and Protocols for Researchers
For Immediate Release
Introduction: Benzothiazole derivatives, a class of heterocyclic compounds, are emerging as versatile scaffolds in the field of catalysis. Beyond their well-established roles in medicinal chemistry and materials science, these compounds are demonstrating significant potential as both organocatalysts and ligands in a variety of synthetic transformations. Their unique electronic and structural properties, including the presence of nitrogen and sulfur heteroatoms, enable them to facilitate a range of chemical reactions with high efficiency and selectivity. These application notes provide an overview of the catalytic applications of benzothiazole derivatives and detailed protocols for their use in key synthetic methodologies, aimed at researchers, scientists, and drug development professionals.
I. Asymmetric Organocatalysis
Benzothiazole derivatives have been successfully employed in asymmetric organocatalysis, particularly in cycloaddition and cascade reactions, to produce chiral molecules of significant interest in medicinal chemistry.
Application Note 1: Chiral Amine Catalyzed [4+2] Cycloaddition
Chiral primary amine catalysts incorporating a benzothiazole moiety have been shown to be effective in the asymmetric [4+2] cycloaddition of 2-benzothiazolimines with aldehydes. This reaction provides a direct route to optically active pyrimido[2,1-b]benzothiazoles, which are valuable scaffolds in drug discovery. The benzothiazole group plays a crucial role in the catalyst's structure and reactivity, contributing to the high diastereo- and enantioselectivities observed.[1]
Quantitative Data Summary:
| Catalyst Type | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Chiral Amine | 2-Benzothiazolimines, Aldehydes | Pyrimido[2,1-b]benzothiazoles | 81-99 | >20:1 | up to 99 |
Experimental Protocol: Asymmetric [4+2] Cycloaddition
-
Reaction Setup: To a dried vial, add the 2-benzothiazolimine (0.1 mmol, 1.0 equiv), the aldehyde (0.12 mmol, 1.2 equiv), and the chiral amine catalyst (0.02 mmol, 20 mol%).
-
Solvent Addition: Add the specified solvent (e.g., toluene, 1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated in the specific procedure (typically 12-48 hours), monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimido[2,1-b]benzothiazole product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle for Chiral Amine Catalyzed [4+2] Cycloaddition:
Caption: Proposed catalytic cycle for the chiral amine-catalyzed [4+2] cycloaddition.
Application Note 2: Bifunctional Squaramide-Catalyzed Asymmetric Cascade Reactions
Bifunctional squaramide catalysts, which can act as hydrogen-bond donors, have been utilized in asymmetric cascade reactions involving benzothiazoles.[2][3][4] For instance, the formal [3+3] cycloaddition of benzothiazoles with 2-nitroallylic acetates provides a facile route to valuable benzothiazolopyridines bearing two adjacent stereogenic centers with good to excellent stereocontrol.[2][3]
Quantitative Data Summary:
| Catalyst Type | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Bifunctional Squaramide | Benzothiazoles, 2-Nitroallylic Acetates | Benzothiazolopyridines | Moderate to Good | Good | Good to Excellent |
| Bifunctional Squaramide | 2-Benzothiazolimines, Azlactones | Benzothiazolopyrimidines | Good to High | >20:1 | up to 99 |
Experimental Protocol: Bifunctional Squaramide-Catalyzed Cascade Reaction
-
Reactant Preparation: Prepare a solution of the benzothiazole (0.2 mmol, 1.0 equiv) and the 2-nitroallylic acetate (0.24 mmol, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at the specified temperature (e.g., -20 °C).
-
Catalyst Addition: Add the bifunctional squaramide catalyst (0.02 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required duration (e.g., 24-72 hours), monitoring by TLC.
-
Purification: After completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the chiral benzothiazolopyridine product.
-
Analysis: Characterize the product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.
Logical Workflow for Squaramide-Catalyzed Cascade Reaction:
Caption: Experimental workflow for a typical bifunctional squaramide-catalyzed reaction.
II. Photocatalysis
Benzothiazole-based materials are gaining attention as novel photosensitizers, particularly in the form of Covalent Organic Frameworks (COFs), for applications in sustainable chemistry.
Application Note 3: Benzothiazole-Based Covalent Organic Frameworks for CO₂ Reduction
Crystalline and porous keto-enamine-linked COFs incorporating benzothiazole moieties have been synthesized and utilized as photosensitizers for the photocatalytic conversion of CO₂ to CO.[5][6][7] The benzothiazole units contribute to the high CO₂ affinity and semiconducting nature of these materials. The photocatalytic efficiency can be tuned by modifying the symmetry and pore dimensions of the COFs.[5][6]
Quantitative Data Summary:
| COF Catalyst | Reactant | Product | CO Production Rate (μmol g⁻¹ h⁻¹) | Selectivity (%) |
| TTzTp | CO₂ | CO | 586 | ~98 |
| BTzTp | CO₂ | CO | 1002 | ~98 |
Experimental Protocol: Synthesis of Benzothiazole-Based COFs and Photocatalysis
A. Synthesis of BTzTp COF: [6]
-
Ampoule Preparation: In a 50 mL glass ampoule, combine benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diamine (BTz, 0.09 g, 0.404 mmol), 1,3,5-triformylphloroglucinol (Tp, 0.056 g, 0.269 mmol), N-methyl-2-pyrrolidone (NMP, 2.4 mL), 1,3,5-trimethylbenzene (mesitylene, 2.4 mL), and 6 M acetic acid (0.48 mL).
-
Degassing: Sonicate the mixture for 30 minutes to achieve a homogeneous dispersion. Degas the mixture three times using freeze-pump-thaw cycles and flame seal the ampoule under vacuum.
-
Solvothermal Synthesis: Heat the sealed ampoule at 120 °C for 72 hours.
-
Isolation and Activation: After cooling, collect the red powder by filtration, wash with acetone, methanol, and NMP, and then freeze-dry the product.
B. Photocatalytic CO₂ Reduction:
-
Catalyst Suspension: Disperse the synthesized COF (e.g., 10 mg) in a suitable solvent (e.g., acetonitrile) containing a sacrificial electron donor (e.g., triethanolamine) and a co-catalyst (e.g., a cobalt complex).
-
CO₂ Saturation: Saturate the suspension with CO₂ by bubbling the gas through the mixture for at least 30 minutes.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a 300 W Xe lamp with a cutoff filter) under continuous stirring.
-
Product Analysis: Analyze the gaseous products periodically using a gas chromatograph (GC) to quantify the amount of CO produced.
Signaling Pathway for Photocatalytic CO₂ Reduction:
Caption: Simplified schematic of the photocatalytic CO₂ reduction process.
III. Ligands in Cross-Coupling Reactions
While less documented with detailed protocols in the initial searches, benzothiazole derivatives have been investigated as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Application Note 4: Benzothiazole Derivatives as Ligands in Suzuki-Miyaura Coupling
The nitrogen atom in the benzothiazole ring can coordinate to a metal center, such as palladium, potentially influencing the catalytic activity and stability of the catalyst. In some cases, the benzothiazole-containing substrate itself can act as a ligand, facilitating a "ligand-free" protocol for the synthesis of complex molecules.[8] This is particularly useful for the synthesis of sterically hindered biaryls.[8]
Quantitative Data Summary (Ligand-Free Suzuki Coupling):
| Substrate | Coupling Partner | Product | Yield (%) |
| 2'Bromo-2-aryl benzothiazoles | Arylboronic acids | 2'-Aryl-2-aryl benzothiazoles | up to 99 |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of a Benzothiazole Derivative [8]
-
Reaction Mixture: In a reaction vessel, combine the 2′-bromo-2-aryl benzothiazole (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable solvent (e.g., dioxane/water mixture).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for the required time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Relationship in Ligand-Free Suzuki Coupling:
Caption: Postulated palladacycle formation in a ligand-free Suzuki coupling.
Disclaimer: The protocols provided are generalized from the literature. Researchers should consult the original publications for specific details and safety precautions. The performance of these catalytic systems may vary depending on the specific substrates and reaction conditions employed.
References
- 1. Organocatalytic Asymmetric Synthesis of Benzothiazolopyrimidines via [4 + 2] Cyclization of 2-Benzothiazolimines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bifunctional Squaramide-Catalyzed Asymmetric Cascade Reaction of Benzothiazoles with 2-Nitroallylic Acetates or Nitroenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaramide-Catalyzed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions with sodium benzo[d]thiazole-2-sulfinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium benzo[d]thiazole-2-sulfinate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
FAQ 1: My reaction yield is low when using this compound as a sulfinating agent. What are the potential causes?
Low yields can stem from several factors related to the stability of the reagent and reaction conditions.
-
Thermal Decomposition: this compound can be thermally labile. Elevating the reaction temperature above 50°C can lead to its decomposition, which reduces the amount of active reagent available for your transformation.
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Instability in Acidic Conditions: The reagent can decompose under acidic conditions, releasing sulfur dioxide. Ensure your reaction medium is not acidic, unless the protocol specifically calls for it as part of an in situ generation of a reactive species.
-
Reagent Purity: The purity of your this compound can impact yields. Impurities from its synthesis, such as benzothiazole or dimercaptobenzothiazole, will not participate in the desired reaction.[1]
-
Insufficient Reagent: In some protocols, particularly for the synthesis of sulfones, using an excess of the benzothiazole sulfinate reagent may be necessary to drive the reaction to completion and achieve a quantitative conversion.
Troubleshooting Steps:
-
Optimize Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and reagent stability.
-
Control pH: Ensure the reaction medium is neutral or basic, unless otherwise specified. If acidic byproducts are generated during the reaction, consider using a non-nucleophilic buffer.
-
Verify Reagent Purity: If you suspect impurities, consider purifying the reagent by recrystallization or sourcing it from a reputable supplier with a high purity specification (e.g., 97+% purity).[2]
-
Adjust Stoichiometry: Experiment with increasing the molar equivalents of this compound. In some cases, using up to 4 equivalents can lead to quantitative yields.
FAQ 2: I am observing an unexpected byproduct with a mass corresponding to benzothiazole in my reaction mixture. Why is this occurring?
The presence of benzothiazole as a byproduct is a strong indicator of either the decomposition of the starting material or its participation as a leaving group.
-
Decomposition Pathway: As mentioned, this compound can decompose, especially at higher temperatures, to release SO2 and form benzothiazole.
-
Reaction Mechanism: In many applications, such as the synthesis of sulfones and sulfonamides, the benzo[d]thiazole-2-sulfinate acts as a sulfinic acid transfer agent. In these reactions, the benzothiazole moiety functions as a leaving group after the sulfonyl group has been transferred to a nucleophile. If the reaction does not go to completion or if there are side reactions, you may isolate benzothiazole as a byproduct.
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review your reaction temperature and pH to minimize decomposition.
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the consumption of the starting material and the formation of both the desired product and the benzothiazole byproduct. This can help you determine the optimal reaction time to maximize the yield of your desired product.
-
Purification Strategy: Develop a purification strategy (e.g., column chromatography, recrystallization) to effectively remove the benzothiazole byproduct from your final product.
FAQ 3: How should I properly store and handle this compound to ensure its stability?
Proper storage is crucial to maintain the reagent's integrity.
-
Storage Conditions: It is recommended to store this compound at room temperature in a dry, well-sealed container to protect it from moisture.[2]
-
Hygroscopic Nature: Sulfinate salts can be hygroscopic. The absorption of water may affect its reactivity and stability over time.
-
Atmosphere: While generally stable, for long-term storage or for highly sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation from atmospheric moisture and oxygen.
Potential Impurities and Side Products
The purity of commercially available this compound can vary. Additionally, side reactions during its synthesis can lead to the presence of related compounds. The industrial production of the related compound 2-mercaptobenzothiazole (MBT) can generate several byproducts that may be present as impurities in related benzothiazole derivatives.[1][3]
| Impurity/Side Product | Potential Source |
| Benzothiazole | A common byproduct in the synthesis of MBT.[1] It can also be a decomposition product of this compound. |
| Dimercaptobenzothiazole | A known byproduct from the industrial synthesis of MBT.[1] |
| Sulfurous Resins | Formed during the high-temperature synthesis of MBT from aniline, carbon disulfide, and sulfur.[1] |
| Benzothiazole-2-sulfonic acid | The corresponding sulfonic acid may be present as an impurity if the reduction to the sulfinate is incomplete during synthesis. It is also a known side product in 2-mercaptobenzothiazole production wastewater. |
Experimental Protocols
Synthesis of this compound from Bis(benzothiazol-2-yl)disulfane
This protocol is adapted from a method described for the preparation of the sulfinate salt from the corresponding disulfide.
Step 1: Synthesis of Methyl Benzo[d]thiazole-2-sulfinate
-
To a solution of bis(benzothiazol-2-yl)disulfane in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), add 5 equivalents of N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield methyl benzo[d]thiazole-2-sulfinate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl benzo[d]thiazole-2-sulfinate in a mixture of tetrahydrofuran (THF) and water.
-
Add one equivalent of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Lyophilize or carefully evaporate the aqueous solution to obtain the this compound salt.
Visualizations
References
Technical Support Center: Purification of Products from Reactions Involving Sodium Benzo[d]thiazole-2-sulfinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products involving sodium benzo[d]thiazole-2-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions involving this compound?
A1: The primary purification techniques for products such as benzothiazole sulfones and sulfonamides are recrystallization and flash column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
Q2: How do I choose a suitable solvent for the recrystallization of my benzothiazole sulfone or sulfonamide product?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For benzothiazole derivatives, ethanol is a commonly used solvent for recrystallization.[1][2][3] A solvent pair, such as ethyl acetate/hexane or ethanol/water, can also be effective. It is recommended to test a range of solvents on a small scale to find the optimal conditions. Sulfones, in general, show good crystallization behavior.[4]
Q3: What are some common mobile phases for flash column chromatography of benzothiazole derivatives?
A3: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a standard choice for the purification of benzothiazole derivatives by silica gel flash column chromatography.[5] The ratio of the solvents should be optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.
Q4: How can I visualize my benzothiazole-containing compounds on a TLC plate?
A4: Many benzothiazole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background.[6][7][8] For compounds that are not UV-active, staining with reagents such as iodine vapor or a potassium permanganate solution can be used.[7]
Q5: What are the likely byproducts in reactions using this compound?
A5: Common byproducts can include unreacted starting materials, residual this compound, and potentially small amounts of benzothiazole from the decomposition of the sulfinate starting material.[9] Depending on the specific reaction, side products from competing reaction pathways may also be present.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product. - Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure product. |
| Product oils out instead of crystallizing. | The melting point of the product is lower than the boiling point of the solvent, or the product is impure. | - Use a lower-boiling point solvent or a solvent mixture. - Try to purify the crude product by another method, such as flash chromatography, before recrystallization. - Allow the solution to cool more slowly. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities before allowing it to cool. |
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | The chosen mobile phase does not provide adequate resolution. | - Optimize the mobile phase by testing different solvent ratios and polarities. A common mobile phase for benzothiazole derivatives is a mixture of ethyl acetate and n-hexane.[5] - Consider using a different solvent system, for example, dichloromethane/methanol for more polar compounds. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). - Ensure the product is not decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if new spots appear. |
| Streaking of spots on TLC and tailing of peaks during column chromatography. | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica. - Use a different stationary phase, such as neutral alumina. |
| Cracking of the silica gel bed. | Improper packing of the column or rapid changes in solvent polarity. | - Ensure the silica slurry is homogenous and packed evenly. - When running a gradient, change the solvent composition gradually. |
| Difficulty in detecting the product in fractions. | The compound is not visible under UV light. | - Use a TLC stain such as potassium permanganate or iodine to visualize the spots. - Collect smaller fractions and analyze them by other means, such as mass spectrometry, if available. |
Experimental Protocols
Protocol 1: Recrystallization of a Benzothiazole Sulfone Derivative
-
Dissolution: In a flask, dissolve the crude solid product in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Protocol 2: Flash Column Chromatography of a Benzothiazole Sulfonamide Derivative
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude reaction mixture. An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common mobile phase is a mixture of ethyl acetate and n-hexane.[5]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column. Allow the silica to settle, ensuring a flat and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the compounds.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following tables provide representative data for the purification of compounds structurally related to the products of reactions involving this compound. This data is intended to serve as a general guideline.
Table 1: Recrystallization of Aryl Sulfone Derivatives
| Compound Type | Crude Purity (%) | Recrystallization Solvent | Yield (%) | Final Purity (%) |
| Diaryl Sulfone | ~85 | Ethanol | 75-85 | >98 |
| Alkyl Aryl Sulfone | ~90 | Hexane | 80-90 | >99 |
| Heterocyclic Sulfone | ~80 | Ethanol/Water | 70-80 | >97 |
Table 2: Flash Column Chromatography of Benzothiazole and Sulfonamide Derivatives
| Compound Type | Crude Purity (%) | Mobile Phase (v/v) | Yield (%) | Final Purity (%) |
| 2-Arylbenzothiazole | ~70 | Ethyl Acetate/n-Hexane (1:9) | 60-75 | >98 |
| N-Aryl Sulfonamide | ~80 | Ethyl Acetate/n-Hexane (3:7) | 70-85 | >99 |
| Benzothiazole Sulfonamide | ~75 | Dichloromethane/Methanol (98:2) | 65-80 | >98 |
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. silicycle.com [silicycle.com]
- 8. theory.labster.com [theory.labster.com]
- 9. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonylation Reactions with Sodium Benzo[d]thiazole-2-sulfinate
Welcome to the technical support center for sulfonylation reactions utilizing sodium benzo[d]thiazole-2-sulfinate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance, troubleshoot common issues, and offer detailed experimental protocols to improve the yield and success of your sulfonylation reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the sulfonylation of amines with this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this sulfonylation reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
-
Suboptimal Reaction Conditions: The choice of oxidant, solvent, and temperature is critical. The reaction often proceeds via an oxidative coupling mechanism where the sulfinate is converted in situ to a more reactive sulfonylating species.
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Oxidant: Ensure the oxidant is fresh and added in the correct stoichiometric amount. Common oxidants for this type of reaction include m-chloroperoxybenzoic acid (mCPBA) or systems like N-bromosuccinimide (NBS).
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Solvent: The solvent can significantly influence the reaction rate and solubility of reactants. Acetonitrile (MeCN), dichloromethane (DCM), or a mixture of solvents like MeCN:H₂O are often used.
-
Temperature: The reaction may require specific temperature control. Some oxidative coupling reactions are initiated at low temperatures (e.g., 0 °C or -10 °C) and then allowed to warm to room temperature.
-
-
Reagent Quality and Stability:
-
This compound: While generally stable, ensure it has been stored in a cool, dry place.[1] Purity can be a factor; consider recrystallization if you suspect impurities.
-
Amine: The purity of your amine is crucial. Impurities can consume the sulfonylating agent or interfere with the reaction. Ensure your amine is dry, as water can sometimes hydrolyze intermediates.
-
Solvent Quality: Use dry, high-purity solvents, as trace impurities can quench reactive intermediates.
-
-
Side Reactions: Several side reactions can compete with the desired sulfonylation, leading to lower yields.
-
Formation of Benzothiazole: A common side product is benzothiazole, which can arise from the decomposition of the sulfinate or a competitive nucleophilic attack by the amine on the bromine atom if an N-bromo reagent is used as part of the oxidation system.[2] To mitigate this, carefully control the addition of reagents and the reaction temperature.[2]
-
Oligomerization: In some cases, oligomerization of the starting materials or products can occur, making purification difficult and reducing the yield of the desired sulfonamide.[1]
-
-
Reaction Mechanism Considerations: The reaction may proceed via a radical mechanism.[1] If so, the presence of radical inhibitors (even from sources like old solvents) could retard the reaction. Conversely, in some cases, radical initiators might be beneficial, but this should be explored cautiously.
Question: I am observing the formation of significant side products. How can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine or the sulfinate can sometimes lead to side reactions. Start with a 1:1 or 1:1.2 ratio of amine to sulfinate and optimize from there.
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Choice of Oxidizing System: The choice of oxidant can influence the formation of side products. For instance, an in situ generation of the sulfonyl halide is often preferred to minimize the decomposition of the sulfonylating agent.[1]
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. Running the reaction at too high a temperature can promote decomposition and side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Purification Strategy: Developing an effective purification strategy is key. Flash column chromatography is often effective for separating the desired sulfonamide from non-polar side products like benzothiazole.[1]
Frequently Asked Questions (FAQs)
Q1: How stable is this compound and how should it be stored?
A1: this compound is a relatively stable crystalline solid that can be stored at room temperature for extended periods.[1] However, it is advisable to store it in a tightly sealed container in a cool, dry place to prevent degradation from moisture and atmospheric contaminants.
Q2: What is the proposed mechanism for the sulfonylation reaction using this compound?
A2: The reaction is often an oxidative coupling. The sulfinate (a sulfur(IV) species) is oxidized in situ to a more reactive sulfur(VI) species, such as a sulfonyl halide. This reactive intermediate then readily reacts with the amine to form the sulfonamide.[1] There is also evidence to suggest that some sulfonylation reactions involving sodium sulfinates can proceed via a radical mechanism.[1] The addition of radical scavengers has been shown to inhibit product formation in some systems.[1]
Q3: Can I use this reagent for the sulfonylation of secondary amines?
A3: Yes, sodium sulfinates can generally be used for the sulfonylation of both primary and secondary amines. However, the reactivity of secondary amines can be lower due to steric hindrance, and you may need to adjust the reaction conditions (e.g., longer reaction times, higher temperatures, or a more potent catalytic system) to achieve good yields.
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials (amine and sulfinate), the corresponding benzothiazole, and any byproducts from the oxidant.
-
Unreacted Amine: Can often be removed by an acidic wash during workup.
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Unreacted Sulfinate: Being a salt, it can typically be removed by an aqueous wash.
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Benzothiazole: This is a common, less polar byproduct that can often be separated from the more polar sulfonamide product by flash column chromatography.
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Oxidant Byproducts: These are highly dependent on the oxidant used. For example, if mCPBA is used, the resulting m-chlorobenzoic acid can be removed with a basic wash.
Data Presentation
The yield of sulfonylation reactions is highly dependent on the chosen conditions. The following tables summarize the impact of different parameters on the yield of sulfonamide synthesis from sodium sulfinates and amines, based on findings from related literature.
Table 1: Effect of Catalyst/Mediator on Sulfonamide Yield
| Catalyst/Mediator | Amine Substrate | Sodium Sulfinate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH₄I | Aniline | Sodium p-toluenesulfinate | CH₃CN | 80 | 12 | 75 |
| I₂ | Benzylamine | Sodium p-toluenesulfinate | CH₃CN | RT | 12 | 92 |
| CuBr₂ (20 mol%) | Morpholine | Sodium p-toluenesulfinate | DMSO | 100 | 12 | 85 |
| FeCl₂ (10 mol%) | Aniline | Sodium p-toluenesulfinate | H₂O | 100 | 12 | 93 |
Table 2: Influence of Solvent on Sulfonamide Yield
| Catalyst/Mediator | Amine Substrate | Sodium Sulfinate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NH₄I | Aniline | Sodium p-toluenesulfinate | CH₃CN | 80 | 12 | 75 |
| NH₄I | Aniline | Sodium p-toluenesulfinate | DMF | 80 | 12 | 65 |
| NH₄I | Aniline | Sodium p-toluenesulfinate | DMSO | 80 | 12 | 70 |
| NH₄I | Aniline | Sodium p-toluenesulfinate | Toluene | 80 | 12 | 40 |
Experimental Protocols
Protocol: Oxidative Coupling for the Synthesis of N-Benzyl-benzo[d]thiazole-2-sulfonamide
This protocol is a representative example of an oxidative coupling reaction between this compound and a primary amine.
Materials:
-
This compound
-
Benzylamine
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.2 mmol) and benzylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add tetrabutylammonium bromide (TBAB, 1.2 mmol).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-benzo[d]thiazole-2-sulfonamide.
Visualizations
Below are diagrams to help visualize key processes related to sulfonylation reactions.
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Caption: Proposed oxidative coupling pathway for sulfonylation.
References
Technical Support Center: Handling and Storage of Unstable Sulfinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable sulfinic acid derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully handle and store these reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What makes sulfinic acid derivatives unstable?
A1: The primary instability of free sulfinic acids (RSO₂H) arises from their propensity to undergo disproportionation. This is a redox reaction where two molecules of the sulfinic acid react to form a more oxidized species (a sulfonic acid, RSO₃H) and a more reduced species (a thiosulfonate, RS(O)₂SR).[1] This process is often accelerated by heat and acidic conditions. Additionally, the sulfur atom in sulfinic acids is susceptible to oxidation, which can lead to the formation of the corresponding sulfonic acid.[1]
Q2: Are all sulfinic acid derivatives unstable?
A2: No. The stability of a sulfinic acid derivative is highly dependent on its structure and its form. Free aliphatic sulfinic acids are generally considered unstable oils or low-melting solids.[2] Aromatic sulfinic acids tend to be more stable. The most common way to handle these compounds is as their corresponding sulfinate salts (e.g., sodium or zinc salts), which are significantly more robust and less prone to disproportionation.[1]
Q3: What are the initial signs of decomposition?
A3: Visual signs of decomposition can include a change in color (e.g., yellowing) or the formation of precipitates. Spectroscopic analysis is more definitive. In an NMR spectrum, the appearance of new signals corresponding to the sulfonic acid and thiosulfonate byproducts is a clear indicator of disproportionation. HPLC analysis will show the emergence of new peaks with different retention times from your target compound.
Q4: What are the general safety precautions for handling sulfinic acid derivatives?
A4: As with any chemical, you should always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General precautions include:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any volatile components or decomposition products.
-
Incompatible Materials: Keep sulfinic acids and their salts segregated from strong acids and oxidizing agents to prevent vigorous reactions.[3]
Troubleshooting Guides
Problem 1: My sulfinic acid derivative decomposed during synthesis or workup.
| Possible Cause | Solution |
| Reaction temperature is too high. | Maintain low temperatures throughout the reaction and workup. Use an ice bath or cryocooler to keep the reaction mixture between -80°C and 0°C, especially during the generation of the free sulfinic acid.[4] |
| Exposure to air (oxygen). | The sulfinic acid moiety is susceptible to oxidation. Perform the reaction and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5][6] Use degassed solvents. |
| Exposure to acidic conditions. | Disproportionation can be acid-catalyzed. If possible, avoid strongly acidic conditions during workup. If an acidic quench is necessary, perform it at low temperatures with rapid extraction into an organic solvent. |
| Prolonged workup time. | Unstable sulfinic acids should be isolated and used or derivatized as quickly as possible. Plan your experiment to minimize the time the compound spends in its free acid form. |
Problem 2: I have a low yield in my reaction to synthesize a sulfinate salt.
| Possible Cause | Solution |
| Incomplete reaction of Grignard reagent with SO₂. | Ensure the sulfur dioxide is of good quality and is added slowly to the Grignard reagent at low temperature to prevent side reactions. The use of SO₂ surrogates, like DABSO, can offer better stoichiometric control.[7] |
| Side reactions of the Grignard reagent. | A common side product in Grignard reactions is the coupling of the Grignard reagent with unreacted starting halide, such as the formation of biphenyl when using phenylmagnesium bromide.[8] This is favored at higher temperatures and concentrations. Ensure slow addition of the alkyl/aryl halide during Grignard formation. |
| Loss of product during workup/isolation. | Sulfinate salts can have some aqueous solubility. When quenching the reaction, minimize the amount of aqueous solution used. If the salt precipitates, ensure complete collection by filtration. If it remains in the organic layer, dry the solution thoroughly before concentrating. |
Problem 3: My purified sulfinic acid derivative shows impurities by NMR or HPLC.
| Possible Cause | Solution |
| Disproportionation during storage or analysis. | This is the most common issue. The impurities are likely the corresponding sulfonic acid and thiosulfonate. Re-evaluate your storage conditions (see Data Presentation section below). Prepare analytical samples immediately before analysis and keep them cold. |
| Residual starting materials or solvents. | Optimize your purification procedure. For sulfonyl chloride reductions, residual starting material can be an impurity. For Grignard reactions, byproducts from the Grignard formation may be present.[8] |
| Oxidation to the sulfonic acid. | The sample may have been exposed to air. Ensure all storage vials are purged with an inert gas and sealed tightly. |
Data Presentation
Table 1: Qualitative Stability and Recommended Storage Conditions for Sulfinic Acid Derivatives
| Class of Derivative | General Stability | Recommended Storage Conditions | Common Decomposition Products |
| Free Aliphatic Sulfinic Acids (e.g., Methanesulfinic acid) | Highly unstable; described as viscous oils that decompose at room temperature.[2] | Short-term storage at ≤ -15°C under an inert atmosphere (Nitrogen or Argon) is possible for months.[2] Avoid exposure to air and moisture. Best used immediately after preparation. | Alkanesulfonic acid, Alkyl alkanethiosulfonate |
| Free Aromatic Sulfinic Acids (e.g., Benzenesulfinic acid) | More stable than aliphatic counterparts but can still disproportionate, especially when heated or in acidic solution. | Store in a cool, dry, dark place. For longer-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended. | Arenesulfonic acid, Aryl arenethiosulfonate |
| Sulfinate Salts (e.g., Sodium benzenesulfinate) | Generally stable solids at room temperature. | Store in a tightly sealed container in a cool, dry place, segregated from acids and strong oxidizers.[3] No inert atmosphere is typically required for routine storage. | N/A (stable) |
Table 2: Characteristic ¹H NMR Chemical Shifts for Monitoring Decomposition
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Notes |
| R-S(O)OH (Sulfinic Acid) | The α-protons are typically downfield shifted compared to the corresponding thiol. The acidic proton is often broad and may exchange with residual water. | The exact shift is highly dependent on the structure (R group) and solvent. |
| R-S(O)₂OH (Sulfonic Acid) | The α-protons are further downfield shifted compared to the sulfinic acid due to the higher oxidation state of sulfur. | Appearance of signals in this region can indicate oxidation or disproportionation. |
| R-S(O)₂S-R (Thiosulfonate) | Two sets of signals for the two different R groups (or one set if symmetrical). The α-protons on the S(O)₂ side are more downfield than those on the single sulfur side. | A key indicator of disproportionation. |
Experimental Protocols
Protocol 1: Synthesis of an Aliphatic Sulfinate Salt via Grignard Reagent (Example: Sodium Ethanesulfinate)
Objective: To prepare sodium ethanesulfinate, a stable salt, from ethylmagnesium bromide and sulfur dioxide, followed by conversion to the sodium salt. This procedure must be carried out under an inert atmosphere.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether (Et₂O) or THF
-
Sulfur dioxide (gas or condensed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of nitrogen or argon using a Schlenk line.[1][9]
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of anhydrous Et₂O. Add a few drops of bromoethane to initiate the reaction (indicated by bubbling or cloudiness). Once initiated, dilute with the remaining anhydrous Et₂O and add the rest of the bromoethane dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with SO₂: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Slowly bubble SO₂ gas through the solution via a cannula or add condensed SO₂ dropwise. A thick white precipitate of the magnesium sulfinate will form. Monitor the reaction by the disappearance of the Grignard reagent (testing a quenched aliquot with water can be done, but is often not practical).
-
Workup and Salt Formation: Once the reaction is complete, allow the mixture to warm to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Isolation: Transfer the mixture to a separatory funnel. The aqueous layer contains the desired sodium ethanesulfinate. Wash the aqueous layer twice with Et₂O to remove any organic impurities.
-
Drying: Concentrate the aqueous layer under reduced pressure (rotary evaporator) to obtain the crude sodium ethanesulfinate as a white solid. For higher purity, the salt can be recrystallized from an ethanol/water mixture. Dry the solid under vacuum.
Protocol 2: Low-Temperature Purification by Recrystallization
Objective: To purify an unstable, solid sulfinic acid derivative by low-temperature recrystallization.
Materials:
-
Crude sulfinic acid derivative
-
A suitable solvent system (determined by solubility tests; e.g., a mixture of a soluble solvent like ethyl acetate and an anti-solvent like hexanes)
-
Jacketed filter funnel or pre-cooled Büchner funnel
-
Dry ice or cryocooler
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the sulfinic acid derivative is soluble at or slightly below room temperature but poorly soluble at low temperatures (-20°C to -78°C).
-
Dissolution: In a flask under an inert atmosphere, dissolve the crude product in the minimum amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution. First, cool to 0°C in an ice bath, then to -20°C in a freezer, and finally to -78°C in a dry ice/acetone bath. Slow cooling is crucial for forming pure crystals.[10][11]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]
-
Filtration: Pre-cool a Büchner or Hirsch funnel and the filter flask in a freezer or with dry ice. Quickly filter the cold slurry under vacuum to collect the crystals.[10]
-
Washing: Wash the crystals with a minimal amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a stream of inert gas or under high vacuum at low temperature to prevent decomposition. Store immediately under the appropriate conditions.
Protocol 3: Monitoring Stability by HPLC
Objective: To quantify the degradation of a sulfinic acid derivative over time using reverse-phase HPLC.
Materials:
-
Sulfinic acid derivative sample
-
HPLC-grade acetonitrile (MeCN) and water
-
Buffer (e.g., ammonium formate or acetic acid, if compatible)
-
C18 reverse-phase HPLC column
-
HPLC system with UV or DAD detector
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation between the parent sulfinic acid derivative and its potential degradation products (sulfonic acid, thiosulfonate). A typical starting point could be a C18 column with a mobile phase of water and acetonitrile, possibly with an acidic modifier like 0.1% formic acid.[13][14][15]
-
Sample Preparation: Prepare a stock solution of the sulfinic acid derivative in a suitable solvent (e.g., MeCN) at a known concentration. Divide this solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At designated time points (e.g., t=0, 1h, 4h, 24h, 48h), take an aliquot from each vial, dilute to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Data Analysis: Record the peak area of the parent compound and any new peaks that appear. The percentage of the parent compound remaining can be calculated as: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Half-Life Calculation: Plot the concentration or percentage remaining of the parent compound versus time. From this plot, the half-life (t₁/₂) under each storage condition can be determined.
Mandatory Visualizations
Disproportionation of a Sulfinic Acid
Caption: Disproportionation pathway of a sulfinic acid.
Experimental Workflow for Handling Unstable Sulfinic Acids
Caption: General workflow for unstable sulfinic acid synthesis.
Troubleshooting a Failed Sulfinic Acid Synthesis
Caption: Decision tree for troubleshooting a failed reaction.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Methanesulfinic acid | 17696-73-0 | Benchchem [benchchem.com]
- 3. ahperformance.com [ahperformance.com]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. batch.libretexts.org [batch.libretexts.org]
- 7. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 15. ijtsrd.com [ijtsrd.com]
Technical Support Center: Decomposition of Benzothiazole Sulfinate and SO2 Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole sulfinate (BTS) as a sulfur dioxide (SO₂) donor.
Frequently Asked Questions (FAQs)
Q1: What is benzothiazole sulfinate (BTS) and why is it used in research?
A1: Benzothiazole sulfinate (BTS) is a water-soluble compound that serves as a slow-release donor of sulfur dioxide (SO₂).[1][2][3] It is particularly valuable in biological research because it allows for the controlled and sustained delivery of SO₂, mimicking its endogenous production in physiological systems.[1][2][3]
Q2: How does benzothiazole sulfinate release SO₂?
A2: BTS releases SO₂ through a pH-dependent decomposition process.[3] Under acidic conditions, the decomposition is accelerated, leading to a faster release of SO₂.[4] At physiological pH (around 7.4), the release is slow and sustained.[1][2][3]
Q3: What are the main applications of benzothiazole sulfinate?
A3: The primary application of BTS is in studying the physiological and pharmacological effects of SO₂. This includes research on its vasorelaxant properties, its role in cardiovascular signaling pathways, and its potential therapeutic applications.[4] It is also used in synthetic chemistry as a sulfinic acid transfer reagent.[5][6]
Q4: How should I store and handle benzothiazole sulfinate?
A4: Benzothiazole sulfinate should be stored in a cool, dry place, protected from light and moisture to prevent premature decomposition. It is a stable solid at room temperature. For solution-based experiments, it is recommended to prepare fresh solutions of BTS to ensure accurate and reproducible results.
Troubleshooting Guides
Synthesis of Benzothiazole Sulfinate
Q5: I am having trouble with the synthesis of benzothiazole sulfinate, and my yields are consistently low. What are some common causes and solutions?
A5: Low yields in the synthesis of benzothiazole sulfinates can arise from several factors. Here are some common issues and troubleshooting tips:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, but be cautious as temperatures above 50°C can lead to decomposition of the product.[4]
-
Purity of Reagents: The purity of your starting materials, such as 2-mercaptobenzothiazole, is crucial. Impurities can lead to side reactions and lower the yield of the desired product. It is advisable to use highly pure reagents.
-
Oxidation of Intermediates: Sulfinate intermediates can be susceptible to oxidation. While the use of BTS is considered an oxidation-free method for generating sulfinate salts, ensuring an inert atmosphere (e.g., using nitrogen or argon) during the synthesis can be beneficial.[5][6]
-
Purification Issues: The purification process can be a source of product loss. If you are using column chromatography, ensure that the chosen solvent system provides good separation of your product from byproducts. Recrystallization is another common purification method; selecting the right solvent is key to maximizing recovery.
-
Side Reactions: The formation of byproducts such as 2,2′-dithiobisbenzothiazole can occur. Optimizing the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature, can help minimize these side reactions.[7]
Decomposition and SO₂ Release Experiments
Q6: The release of SO₂ from my benzothiazole sulfinate solution is much slower than expected. What could be the reason?
A6: A slower-than-expected release of SO₂ is often related to the pH of the solution.
-
Check the pH: The decomposition of BTS and subsequent release of SO₂ is highly dependent on the pH of the medium. A higher (more alkaline) pH will result in a significantly slower release rate.[3] Ensure your buffer is at the correct pH and has sufficient buffering capacity to maintain it throughout the experiment.
-
Temperature: While higher temperatures can increase the decomposition rate, lower-than-expected temperatures will slow it down. Verify the temperature of your experimental setup.
-
Concentration of BTS: Ensure that the concentration of your BTS solution is accurate. An error in the preparation of the stock solution can lead to a lower actual concentration and thus a lower rate of SO₂ release.
Q7: I am observing a burst release of SO₂ at the beginning of my experiment, instead of a slow, sustained release. Why is this happening?
A7: An initial burst release of SO₂ can be due to a few factors:
-
Acidic Contamination: If your buffer or solvent is inadvertently acidic, it will cause a rapid initial decomposition of the BTS. Prepare fresh buffers and verify their pH.
-
Degraded BTS Sample: If the solid BTS has been improperly stored and exposed to moisture or acidic vapors, it may have partially decomposed, leading to a rapid release of the remaining SO₂ upon dissolution. Use a fresh, properly stored sample of BTS.
Q8: How can I accurately quantify the amount of SO₂ released from my benzothiazole sulfinate solution?
A8: Several methods can be used to quantify the released SO₂. A common approach involves trapping the evolved SO₂ gas in a suitable solution and then analyzing the trapping solution.
-
Trapping Solution: A common trapping solution is a dilute solution of hydrogen peroxide (H₂O₂), which oxidizes the SO₂ to sulfuric acid (H₂SO₄).
-
Quantification: The resulting sulfuric acid can then be quantified by titration with a standardized solution of sodium hydroxide (NaOH).[8] Alternatively, colorimetric methods can be employed.[9]
Data Presentation
Table 1: pH-Dependent Decomposition of Benzothiazole Sulfinate
| pH | Relative Decomposition Rate | Half-life (t₁/₂) |
| 4.0 | Fast | Minutes to hours |
| 5.0 | Moderate | Hours |
| 7.4 | Slow | Days |
Note: The exact half-life can vary depending on the specific experimental conditions such as temperature and buffer composition. The data presented here is a qualitative representation based on available literature.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Sodium Benzothiazole-2-sulfinate
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol.
-
Addition of Base: Slowly add a solution of sodium hydroxide (NaOH) to the flask while stirring. The reaction is typically carried out at room temperature.
-
Oxidation: To the resulting sodium 2-mercaptobenzothiazole solution, add an oxidizing agent such as hydrogen peroxide (H₂O₂) dropwise. The temperature should be carefully monitored and controlled, as the reaction can be exothermic.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or HPLC to ensure the complete conversion of the starting material.
-
Isolation and Purification: Once the reaction is complete, the product can be isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure sodium benzothiazole-2-sulfinate.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Quantification of SO₂ Release using HPLC-UV
This protocol provides a method for monitoring the decomposition of BTS and the formation of its degradation product, benzothiazole.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of benzothiazole sulfinate and benzothiazole in the mobile phase.
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is often used. The exact gradient program should be optimized for the specific column and system.[10][11]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength where both BTS and benzothiazole have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: At various time points during your experiment, withdraw an aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a concentration within the linear range of your calibration curve.
-
Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentrations of BTS and benzothiazole in your samples by comparing the peak areas to the calibration curves generated from the standard solutions. This will allow you to quantify the rate of BTS decomposition.
Protocol 3: Trapping and Titration of Released SO₂
This protocol describes a method for quantifying the total amount of SO₂ released over a period.
-
Experimental Setup:
-
In a reaction vessel, dissolve a known amount of benzothiazole sulfinate in a buffered solution of the desired pH.
-
Connect the headspace of the reaction vessel to a series of two gas-washing bottles (bubblers) containing a known volume of a standardized dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Gently bubble a carrier gas (e.g., nitrogen or argon) through the reaction solution to carry the released SO₂ into the trapping solution.
-
-
SO₂ Trapping: Allow the reaction to proceed for the desired amount of time while the carrier gas continuously transfers the evolved SO₂ into the H₂O₂ solution. The SO₂ will be oxidized to sulfuric acid.
-
Titration:
-
Combine the solutions from the two gas-washing bottles.
-
Add a few drops of a suitable pH indicator (e.g., bromophenol blue).
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (indicated by a color change).
-
-
Calculation: Calculate the amount of SO₂ released based on the volume of NaOH solution used in the titration and the stoichiometry of the reaction (2 NaOH + H₂SO₄ → Na₂SO₄ + 2 H₂O; H₂SO₄ is formed from SO₂).
Mandatory Visualizations
Caption: Experimental workflow for the decomposition of benzothiazole sulfinate and quantification of released SO₂.
Caption: The SO₂-mediated vasodilation signaling pathway.
References
- 1. Item - Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 2. longdom.org [longdom.org]
- 3. Benzothiazole Sulfinate: a Water-Soluble and Slow-Releasing Sulfur Dioxide Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"troubleshooting low yields in the synthesis of benzothiazole derivatives"
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of benzothiazole derivatives.
Issue 1: Low or No Product Yield in the Condensation of 2-Aminothiophenol with Aldehydes.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions: The reaction outcome is highly dependent on the solvent, temperature, and catalyst used.
-
Solution: Optimize the reaction conditions. A common starting point is the condensation of 2-aminothiophenol with an aldehyde in a suitable solvent like ethanol or DMSO.[1][2] Some methods proceed efficiently under solvent-free conditions, which can be advantageous.[3] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1][4]
-
-
Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.
-
Solution: Use freshly distilled or purified 2-aminothiophenol. Ensure the aldehyde is pure and free of carboxylic acid impurities.
-
-
Substrate Reactivity: The nature of the aldehyde can significantly impact the yield.
-
Solution: Aromatic aldehydes, especially those with electron-withdrawing groups, tend to give higher yields than aliphatic or some heteroaromatic aldehydes.[4][5] If working with a less reactive aldehyde, consider using a more robust catalytic system or harsher reaction conditions, such as higher temperatures.
-
-
Inefficient Cyclization and Oxidation: The final steps of the reaction involve the cyclization of the intermediate and subsequent oxidation to the benzothiazole ring.
-
Solution: Ensure an adequate oxidant is present if the reaction conditions do not utilize atmospheric oxygen. Common oxidants include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or simply performing the reaction open to the air.[4][6][7] The choice of oxidant can be critical; for instance, using DMSO as both a solvent and an oxidant is a common strategy.[7]
-
Issue 2: Difficulty in Product Isolation and Purification Leading to Low Isolated Yields.
Possible Causes and Solutions:
-
Formation of Side Products: Several side reactions can occur, leading to a complex reaction mixture.
-
Product Solubility Issues: The desired benzothiazole derivative may be highly soluble in the reaction solvent, making precipitation difficult.
-
Solution: After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., water or hexane). If the product remains in solution, extraction with an appropriate organic solvent followed by evaporation is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?
A1: The reaction proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. Finally, an oxidation step leads to the aromatic benzothiazole ring.[2]
Q2: Which catalysts are most effective for this synthesis?
A2: A wide range of catalysts have been successfully employed, including Brønsted acids (e.g., HCl), Lewis acids, and various heterogeneous catalysts.[1][4][7] The choice of catalyst often depends on the specific substrates and desired reaction conditions (e.g., solvent-free, room temperature). Some reactions can proceed efficiently without a catalyst, particularly at elevated temperatures or under microwave irradiation.[3][7]
Q3: Can carboxylic acids be used instead of aldehydes?
A3: Yes, carboxylic acids can be condensed with 2-aminothiophenol to form 2-substituted benzothiazoles.[7][8] However, these reactions often require harsher conditions, such as higher temperatures and the use of a dehydrating agent or a specific catalyst to facilitate the initial amide formation and subsequent cyclization. Yields can sometimes be lower compared to using aldehydes.[9]
Q4: My reaction with an aliphatic aldehyde is giving a very low yield. What can I do?
A4: Aliphatic aldehydes are often less reactive than aromatic aldehydes in this synthesis, leading to lower yields.[5] To improve the yield, consider using microwave-assisted synthesis, which has been shown to be effective for aliphatic aldehydes.[4][5] Alternatively, employing a more active catalyst system or increasing the reaction temperature and time might be beneficial.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes.
| Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [4] |
| None (Ultrasound) | Solvent-free | Room Temperature | 20 min | 65-83 | [3] |
| L-proline (MW) | Solvent-free | 80 | 15 min | 59-92 | [4] |
| Air/DMSO | DMSO | Varies | Varies | Good to Excellent | [7] |
| Visible Light | Air | Room Temperature | 6 h | Varies | [1] |
Table 2: Yield Comparison for Different Aldehyde Substrates.
| Aldehyde Type | Typical Yield Range (%) | Notes | Reference |
| Aromatic (Electron-withdrawing group) | >90 | Generally high yields are achieved. | [4] |
| Aromatic (Electron-donating group) | 85-95 | High yields are also common. | [4] |
| Heteroaromatic | 78 (lower end) - 99 | Yields can be variable depending on the heterocycle. | [4] |
| Aliphatic | 68-83 (conventional), up to 98 (MW) | Often require more forcing conditions or specific techniques like microwave irradiation to achieve high yields. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl Catalyst.
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) dropwise with stirring.
-
Continue stirring at room temperature for 45-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Adapted from Guo and colleagues as cited in[4].
Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Ultrasonic Irradiation.
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture with an ultrasonic probe for 20 minutes at room temperature.
-
After the reaction, purify the crude product directly using silica gel column chromatography (eluent: Hexane:Ethyl acetate mixture).[3]
Visualizations
Caption: Troubleshooting workflow for low yields in benzothiazole synthesis.
Caption: General reaction pathway for benzothiazole synthesis.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
"solvent effects on the reactivity of sodium benzo[d]thiazole-2-sulfinate"
Technical Support Center: Sodium Benzo[d]thiazole-2-sulfinate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound in chemical reactions.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes? | a) Poor Solubility: this compound is a salt and may have limited solubility in less polar organic solvents. Consider using a more polar aprotic solvent like DMF, which has been shown to be effective for related benzothiazole sulfinates. For reactions with nonpolar electrophiles, a solvent mixture such as 1:1 ethanol/THF can improve the mutual solubility of reactants.[1] b) Inappropriate Solvent Choice: The nucleophilicity of the sulfinate anion is highly dependent on the solvent. Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the sulfinate oxygen atoms, creating a solvent cage that reduces its reactivity. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds, leaving the anion more "naked" and nucleophilic. c) Water Contamination: Sodium sulfinates can be hygroscopic.[2] The presence of water, especially in reactions sensitive to moisture, can hydrolyze starting materials or quench intermediates. Ensure the reagent is properly dried and use anhydrous solvents. |
| 2. I am observing variable yields between batches of the same reaction. Why might this be happening? | a) Hygroscopic Nature of the Reagent: As an ionic salt, this compound can absorb atmospheric moisture.[2] This can alter the effective concentration of the reagent and introduce water into the reaction, leading to inconsistent results. Store the reagent in a desiccator over a drying agent. b) Reagent Purity: The purity of the sulfinate salt can impact reactivity. It is often prepared by the reduction of the corresponding sulfonyl chloride or cleavage of a sulfone.[2] Impurities from these syntheses could interfere with the desired reaction. Consider recrystallization if purity is a concern. |
| 3. How do I choose the best solvent for my reaction involving this compound? | The optimal solvent depends on the nature of the electrophile and the reaction mechanism. For SN2-type reactions (e.g., with alkyl halides), polar aprotic solvents are generally preferred to enhance the nucleophilicity of the sulfinate. - Recommended starting points: DMF, DMSO, Acetonitrile. - For poor electrophile solubility: Consider a co-solvent system like Ethanol/THF.[1] - Avoid (or use with caution): Protic solvents like methanol or water, which can solvate the anion and reduce its reactivity. |
| 4. My reaction is giving me unexpected side products. What could be the cause? | a) Ambident Nucleophilicity: Sulfinate anions are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. Reaction at sulfur typically yields a sulfone, while reaction at oxygen yields a sulfinate ester. The choice of solvent and counter-ion can influence this selectivity. Hard electrophiles tend to react at the more electronegative oxygen, while soft electrophiles favor the softer sulfur atom. b) Decomposition: While generally stable, prolonged heating in certain solvents could lead to decomposition. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| 5. Can I generate the this compound in situ? | Yes, this is a common strategy. The sulfinate can be generated in situ by the reduction of a corresponding 2-sulfonyl benzothiazole derivative with a reducing agent like sodium borohydride (NaBH4). This approach is useful in one-pot syntheses of sulfones and sulfonamides.[1] |
Data Presentation: Solvent Effects on Reactivity
While specific comparative studies on this compound are not extensively published, the following table provides an illustrative summary of expected yields for a typical nucleophilic substitution reaction (e.g., alkylation with benzyl bromide) based on general principles of solvent effects on sulfinate reactivity.
Table 1: Illustrative Yields of 2-Benzylsulfonylbenzo[d]thiazole from the Reaction of this compound and Benzyl Bromide in Various Solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield (%) | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 85-95 | High polarity aids in dissolving the salt, and the aprotic nature enhances the nucleophilicity of the sulfinate anion. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 80-90 | Similar to DMF, its high polarity and aprotic character favor the reaction. May be more difficult to remove under vacuum. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 70-85 | A good polar aprotic solvent, though perhaps less effective at solubilizing the salt compared to DMF or DMSO. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.5 | 30-50 | Lower polarity leads to poor solubility of the sulfinate salt, resulting in a slower, heterogeneous reaction and lower yield. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 20-40 | Protic solvent solvates the sulfinate anion via hydrogen bonding, significantly reducing its nucleophilicity and leading to lower yields. |
| Methanol (MeOH) | Polar Protic | 32.7 | 15-35 | Similar to ethanol, hydrogen bonding creates a solvent shell around the nucleophile, impeding its attack on the electrophile. |
| 1:1 Ethanol/THF | Mixed | N/A | 60-75 | A compromise to improve the solubility of a nonpolar electrophile while maintaining a sufficiently reactive (though partially solvated) nucleophile.[1] |
Note: These are generalized, expected yields for illustrative purposes and will vary based on the specific electrophile, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol describes a general method for the synthesis of a sulfone via the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF via syringe to dissolve the solid. Stir until a clear solution is obtained.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature (or heat gently to 50-60 °C if the reaction is slow) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfone.
Protocol 2: Screening Solvents for Optimal Reaction Conditions
This workflow outlines a procedure for testing multiple solvents to find the optimal conditions for your specific reaction.
-
Setup: Arrange a parallel set of reaction vials, each with a small stir bar.
-
Reagent Addition: To each vial, add an equal, pre-weighed amount of this compound (e.g., 0.1 mmol).
-
Solvent Addition: To each vial, add an equal volume (e.g., 1.0 mL) of a different anhydrous solvent to be tested (e.g., DMF, DMSO, MeCN, THF, EtOH).
-
Electrophile Addition: Add the same molar equivalent of your electrophile to each vial.
-
Reaction: Stir all vials under identical conditions (temperature, time, atmosphere).
-
Analysis: After the designated time, quench a small aliquot from each vial and analyze by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the relative conversion or yield in each solvent.
Visualizations
Caption: Workflow for screening solvents for the reaction of this compound.
Caption: Influence of solvent type on the reactivity of the sulfinate anion.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Mitigating Potential Hazards of Sodium Benzoate in Laboratory Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling sodium benzoate in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving sodium benzoate.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Eye Irritation After Handling Sodium Benzoate Powder | - Inadequate eye protection. - Accidental transfer of powder to the eyes from hands. | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do so.[1][2] 3. Seek medical attention if irritation persists.[1][3] 4. Review and reinforce proper PPE protocols, ensuring safety goggles or glasses with side shields are worn. |
| Caking or Clumping of Sodium Benzoate Powder | - Improper storage in a humid environment. Sodium benzoate is hygroscopic. | 1. Store sodium benzoate in a tightly sealed container in a cool, dry, and well-ventilated area.[2] 2. If clumping occurs, gently break up the clumps with a clean, dry spatula in a fume hood to avoid dust generation. 3. For future prevention, consider using a desiccator for storage. |
| Unexpected Reaction or Gas Formation | - Inadvertent mixing with an incompatible chemical, such as a strong acid or oxidizing agent.[1] | 1. If safe to do so, cease the experiment immediately and ensure adequate ventilation. 2. If the reaction is vigorous, evacuate the immediate area and follow emergency procedures. 3. Consult the Safety Data Sheet (SDS) for sodium benzoate to identify incompatible substances.[1] 4. Review the experimental protocol to identify any potential for contact with incompatible materials. |
| Formation of a Precipitate When Mixing with a Cationic Compound | - Interaction between the benzoate anion and a cationic species. | 1. Be aware that benzoic acid and its salts can be incompatible with some cationic compounds.[4] 2. Adjusting the pH of the solution may help to redissolve the precipitate, but this may alter your experimental conditions. 3. Consider using an alternative non-cationic reagent if possible. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with sodium benzoate in a laboratory setting?
The primary hazard of sodium benzoate is that it can cause serious eye irritation.[1][2][3][5][6] It may also be harmful if swallowed.[7][8] While generally considered to have low acute toxicity, it is important to handle it with appropriate personal protective equipment.
2. What personal protective equipment (PPE) is required when handling sodium benzoate?
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against dust particles causing eye irritation.[1][2]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact.[1][2]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[1][2]
3. How should sodium benzoate be stored?
Sodium benzoate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is hygroscopic, meaning it can absorb moisture from the air, which may lead to caking.[1]
4. What are the known chemical incompatibilities of sodium benzoate?
Sodium benzoate is incompatible with:
-
Ferric salts .
-
It can also react with ascorbic acid (vitamin C) in the presence of heat or light to form small amounts of benzene, a carcinogen.[9][10][11][12]
-
Some sources suggest potential incompatibility with cationic compounds, some proteins, and nonionic surfactants .[4][9]
5. What is the proper procedure for cleaning up a small spill of sodium benzoate powder?
For a small spill of sodium benzoate powder:
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE (gloves, eye protection, and a lab coat).[1]
-
Avoid generating dust.[1]
-
Gently sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[1][2]
-
Wash the spill area with soap and water.[13]
6. How should sodium benzoate waste be disposed of?
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[1] For small quantities, some sources suggest that after neutralization with a weak acid, it may be permissible to flush to a sewer with copious amounts of water, but this is highly dependent on local regulations. Always follow your institution's specific waste disposal guidelines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 4070 mg/kg | |
| Acceptable Daily Intake (ADI) | 0-5 mg/kg of body weight | [4][14][15] |
| OSHA Permissible Exposure Limit (PEL) | Not established for sodium benzoate specifically. Limits for "Particulates not otherwise regulated" may apply: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction). | [16] |
| ACGIH Threshold Limit Value (TLV) | Not established for sodium benzoate specifically. Limits for "Particulates not otherwise regulated (PNOR)" may apply: 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles). | [16] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup of Sodium Benzoate Powder
Objective: To safely clean up a small spill (less than 100 grams) of sodium benzoate powder.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
Spill cleanup kit containing:
-
Broom and dustpan or a vacuum cleaner with a HEPA filter
-
Labeled waste container
-
Soap and water
-
Paper towels
-
Procedure:
-
Assess the Spill: Ensure the spill is small and manageable.
-
Don PPE: Put on safety goggles, gloves, and a lab coat.
-
Secure the Area: If necessary, restrict access to the spill area.
-
Clean the Spill:
-
Carefully sweep the sodium benzoate powder into a dustpan, minimizing the generation of airborne dust.
-
Alternatively, use a vacuum cleaner equipped with a HEPA filter to collect the powder.
-
-
Transfer to Waste Container: Place the collected powder into a clearly labeled waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a damp paper towel to remove any remaining residue.
-
Wash the area with soap and water.
-
-
Dispose of Waste: Dispose of the waste container and any contaminated cleaning materials according to your institution's hazardous waste disposal procedures.
-
Remove PPE and Wash Hands: Remove your PPE and wash your hands thoroughly.
Protocol 2: Neutralization of Sodium Benzoate Solution for Disposal
Objective: To neutralize a small volume of a sodium benzoate solution for disposal, in accordance with local regulations.
Materials:
-
PPE: Safety goggles, gloves, lab coat
-
Sodium benzoate solution
-
Dilute hydrochloric acid (HCl) or another suitable weak acid
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Beaker large enough to contain the solution and neutralizing agent
Procedure:
-
Don PPE: Put on safety goggles, gloves, and a lab coat.
-
Prepare for Neutralization:
-
Place the beaker containing the sodium benzoate solution on a stir plate in a fume hood.
-
Add a stir bar to the solution and begin stirring.
-
-
Neutralize the Solution:
-
Slowly add dilute hydrochloric acid to the stirring solution. The aqueous solution of sodium benzoate is slightly alkaline (pH ~8).[3]
-
Monitor the pH of the solution periodically using pH paper or a pH meter.
-
Continue adding acid until the pH is within the neutral range (pH 6-8) as permitted by your institution's disposal guidelines.
-
-
Dispose of the Neutralized Solution:
-
Once neutralized, dispose of the solution according to your institution's approved procedures, which may include flushing to the sanitary sewer with a large amount of water. Always confirm this is permissible with your environmental health and safety department.
-
-
Clean Up:
-
Thoroughly rinse all glassware with water.
-
Remove PPE and wash your hands.
-
Visualizations
Caption: Workflow for mitigating sodium benzoate hazards.
Caption: Decision logic for selecting appropriate PPE.
Caption: Chemical incompatibility relationships.
References
- 1. njlabs.com [njlabs.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 5. Analytical Test Library | Benzoic Acid - Sodium Benzoate [cambiumanalytica.com]
- 6. media.laballey.com [media.laballey.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. scispace.com [scispace.com]
- 9. chemscience.com [chemscience.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 12. 2017erp.com [2017erp.com]
- 13. stratex.com.au [stratex.com.au]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Sodium Benzo- [d]thiazole-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of sodium benzo[d]thiazole-2-sulfinate, a versatile reagent in organic synthesis. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and stability of this compound in research and development settings. This document outlines the principles, experimental protocols, and expected data for several common analytical techniques, supported by experimental data where available for structurally related compounds.
Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis
Spectroscopic methods are indispensable for confirming the molecular structure and identifying the key functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its unique structure.
Experimental Protocol (¹H and ¹³C NMR):
A sample of this compound is dissolved in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), to a concentration of 5-10 mg/mL. The spectra are recorded on a 400 MHz or higher field NMR spectrometer.
| Technique | Parameter | Typical Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons of the benzothiazole ring are expected in the range of 7.0-8.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 110-155 ppm. The carbon atom of the C-S(O)₂Na group is expected at a distinct chemical shift. |
Data Interpretation:
The ¹H NMR spectrum will show characteristic splitting patterns for the aromatic protons, confirming their substitution pattern on the benzene ring. The integration of these signals will correspond to the number of protons. The ¹³C NMR spectrum will provide the total number of unique carbon atoms in the molecule, consistent with the structure of the benzothiazole ring and the sulfinate group. For benzothiazole derivatives, characteristic chemical shifts are observed for the carbons within the heterocyclic ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (FTIR):
A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O stretch (sulfinate) | 1050 - 950 |
| C=N stretch (thiazole) | 1650 - 1550 |
| Aromatic C=C stretch | 1600 - 1450 |
| Aromatic C-H stretch | 3100 - 3000 |
Data Interpretation:
The presence of strong absorption bands in the 1050-950 cm⁻¹ region is a key indicator of the sulfinate group. The characteristic absorptions for the aromatic C=C and C=N bonds confirm the presence of the benzothiazole ring system.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol (HPLC):
A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). The analysis is performed on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 µL |
Data Interpretation:
The purity of the sample is determined by the peak area percentage of the main component in the chromatogram. The retention time of the peak corresponding to this compound can be used for its identification by comparing it to a reference standard.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules like this compound.
Experimental Protocol (ESI-MS):
A dilute solution of the sample is infused into the ESI source. The analysis can be performed in either positive or negative ion mode.
| Parameter | Expected Observation |
| Ionization Mode | Negative Ion Mode |
| [M-Na]⁻ | m/z corresponding to the deprotonated molecule (C₇H₄NNaO₂S₂ - Na) |
| Ionization Mode | Positive Ion Mode |
| [M+H]⁺ | m/z corresponding to the protonated molecule (C₇H₄NNaO₂S₂ + H) |
| [M+Na]⁺ | m/z corresponding to the molecule with an additional sodium ion |
Data Interpretation:
The mass spectrum will show a prominent peak corresponding to the molecular ion, which allows for the confirmation of the molecular weight of the compound. The isotopic pattern of the molecular ion peak can also be used to confirm the elemental composition.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between analytical techniques and the information obtained for this compound.
Comparison of Alternatives
While the aforementioned techniques are standard, other methods can provide complementary information.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values to support the molecular formula.
-
X-ray Crystallography: If a single crystal of sufficient quality can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule in the solid state.
-
UV-Visible Spectroscopy: Can be used for quantitative analysis and to study the electronic properties of the benzothiazole chromophore. This compound is expected to have a characteristic UV absorption maximum.
Disclaimer: The experimental protocols and expected data provided in this guide are based on general chemical principles and data for structurally related compounds. Specific results may vary depending on the experimental conditions and the instrumentation used. It is recommended to consult peer-reviewed literature and established analytical methods for detailed and validated protocols.
A Comparative Guide to the Spectral Data of Sodium Benzo[d]thiazole-2-sulfinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium benzo[d]thiazole-2-sulfinates are a class of organic compounds that have garnered interest in medicinal chemistry and materials science. The characterization of these molecules is crucial for understanding their structure, purity, and potential applications. NMR and mass spectrometry are powerful analytical techniques that provide detailed information about the molecular structure and mass of these compounds. This guide focuses on the unsubstituted parent compound and its derivatives with nitro, chloro, and methyl groups at the 6-position of the benzothiazole ring.
Comparative Spectral Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for sodium benzo[d]thiazole-2-sulfinate and its 6-substituted derivatives. It is important to note that where specific experimental data is unavailable, the values are predicted based on the known effects of substituents on the benzothiazole ring system.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Substituent (R) | Expected Chemical Shift Ranges (δ, ppm) |
| This compound | -H | 7.20-8.00 (m, 4H, Ar-H) |
| Sodium 6-nitrobenzo[d]thiazole-2-sulfinate | 6-NO₂ | 8.00-8.80 (m, 3H, Ar-H) |
| Sodium 6-chlorobenzo[d]thiazole-2-sulfinate | 6-Cl | 7.30-8.10 (m, 3H, Ar-H) |
| Sodium 6-methylbenzo[d]thiazole-2-sulfinate | 6-CH₃ | 2.40 (s, 3H, -CH₃), 7.00-7.80 (m, 3H, Ar-H) |
Note: The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituent at the 6-position. Electron-withdrawing groups like -NO₂ will deshield the protons, shifting them to a higher ppm, while an electron-donating group like -CH₃ will cause a slight shielding effect.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Substituent (R) | Expected Chemical Shift Ranges (δ, ppm) |
| This compound | -H | 115-155 (Ar-C), ~170 (C-SO₂Na) |
| Sodium 6-nitrobenzo[d]thiazole-2-sulfinate | 6-NO₂ | 110-160 (Ar-C), ~170 (C-SO₂Na) |
| Sodium 6-chlorobenzo[d]thiazole-2-sulfinate | 6-Cl | 115-155 (Ar-C), ~170 (C-SO₂Na) |
| Sodium 6-methylbenzo[d]thiazole-2-sulfinate | 6-CH₃ | ~21 (-CH₃), 115-155 (Ar-C), ~170 (C-SO₂Na) |
Note: The chemical shift of the carbon attached to the sulfinate group (C-2) is expected to be significantly downfield. The substituent at the 6-position will have a more pronounced effect on the chemical shifts of the carbons within the benzene ring.
Table 3: Comparative Mass Spectrometry Data
| Compound | Substituent (R) | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M-Na]⁻ |
| This compound | -H | C₇H₄NNaO₂S₂ | 220.9581 | 197.9687 |
| Sodium 6-nitrobenzo[d]thiazole-2-sulfinate | 6-NO₂ | C₇H₃N₂NaO₄S₂ | 265.9432 | 242.9538 |
| Sodium 6-chlorobenzo[d]thiazole-2-sulfinate | 6-Cl | C₇H₃ClNNaO₂S₂ | 254.9191 | 231.9297 |
| Sodium 6-methylbenzo[d]thiazole-2-sulfinate | 6-CH₃ | C₈H₆NNaO₂S₂ | 234.9737 | 211.9843 |
Note: The mass spectra are expected to show the molecular ion peak corresponding to the anionic part of the molecule [M-Na]⁻ in negative ion mode ESI-MS.
Experimental Protocols
3.1. General Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves a two-step process starting from the corresponding 2-aminothiophenol.
Step 1: Synthesis of 2-Mercaptobenzothiazole Derivatives
-
To a solution of the appropriately substituted 2-aminothiophenol (1 equivalent) in ethanol, add carbon disulfide (1.2 equivalents).
-
Add a solution of potassium hydroxide (1.2 equivalents) in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the 2-mercaptobenzothiazole derivative.
-
Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.
Step 2: Oxidation to this compound Derivatives
-
Suspend the 2-mercaptobenzothiazole derivative (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath and add a solution of sodium hypochlorite (2.5-3 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and evaporate the solvent under reduced pressure to obtain the this compound salt.
3.2. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak as an internal reference.
3.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode.
-
Acquire the mass spectrum over a suitable m/z range to observe the [M-Na]⁻ ion.
Experimental Workflow Visualization
The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.
Caption: General synthesis of sodium benzo[d]thiazole-2-sulfinates.
Conclusion
This guide provides a foundational understanding of the NMR and mass spectrometry characteristics of this compound derivatives. The provided data, both experimental where available and predicted, serves as a useful reference for researchers in the field. The detailed experimental protocols offer a starting point for the synthesis and characterization of these and related compounds. Further experimental work is encouraged to validate and expand upon the spectral data presented here.
A Comparative Analysis of Sodium Benzo[d]thiazole-2-sulfinate and Other Sulfinating Agents in Organic Synthesis
For Immediate Release
In the landscape of modern organic synthesis and drug discovery, the introduction of sulfur-containing functional groups is a cornerstone for modulating the physicochemical and biological properties of molecules. Sulfinating agents are pivotal reagents in this context, enabling the formation of crucial moieties such as sulfones and sulfonamides. This guide provides a comprehensive comparative study of sodium benzo[d]thiazole-2-sulfinate against other prominent sulfinating agents, including sodium hydroxymethanesulfinate (Rongalite), zinc sulfinate salts, and Togni's reagents. The comparison focuses on their performance in key organic transformations, supported by experimental data and detailed protocols.
Introduction to Sulfinating Agents
Sulfur-containing compounds are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The sulfone and sulfonamide functional groups, in particular, are key structural motifs that can enhance biological activity, improve metabolic stability, and modulate solubility. The choice of sulfinating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability.
This compound has emerged as a versatile and stable sulfinating agent.[1] It is a bench-stable solid that can be readily prepared from the corresponding sulfones.[1] In contrast to more traditional reagents like sulfonyl chlorides, sulfinate salts are generally odorless and less sensitive to moisture.[1]
This guide will compare the utility of this compound with:
-
Sodium Hydroxymethanesulfinate (Rongalite): An inexpensive and environmentally benign reagent often used as a source of the sulfoxylate dianion (SO₂²⁻) for the synthesis of sulfones.[3][4]
-
Zinc Sulfinate Salts: These reagents are particularly useful for initiating radical reactions to form sulfones and other sulfur-containing compounds.[5][6]
-
Togni's Reagents: Primarily known for electrophilic trifluoromethylation, these hypervalent iodine compounds also find application in trifluoromethylthiolation reactions.[7][8][9]
Comparative Performance in Sulfone Synthesis
The synthesis of sulfones is a fundamental transformation in organic chemistry. The following table summarizes the performance of different sulfinating agents in this key reaction.
| Sulfinating Agent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| This compound Derivative (TBSOMS-Na) | Diphenyliodonium triflate | Cu(OAc)₂, NH₃, DME | Aryl sulfone | Not specified | [10] |
| Sodium Hydroxymethanesulfinate (Rongalite) | Benzyl chloride | Aqueous alcohol | Dibenzyl sulfone | Good | [11] |
| Sodium Hydroxymethanesulfinate (Rongalite) | 2'-Iodochalcone derivatives | Copper-catalyzed | 1-Thiaflavanone sulfones | Excellent | [8] |
| Zinc Sulfinate | Ketones | NaI-catalyzed, EDB, air | β-Ketosulfones | Good | [12] |
| Thiosulfonates (in situ sulfinate generation) | Benzyl bromides, alkyl bromides | Cs₂CO₃ in ethanol or TBD in THF | Sulfones | High | [5][13] |
Comparative Performance in Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in medicinal chemistry. The performance of various sulfinating agents in their synthesis is compared below.
| Sulfinating Agent | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Primary and secondary amines | (n-C₄H₉)₄NBr, m-CPBA, room temp. | Sulfonamides | 39-89 | [1][2] |
| Sodium p-toluenesulfinate | Primary and secondary amines | NaI-catalyzed, EDB, aerobic | Sulfonamides | Moderate to good | [2] |
| Sodium p-toluenesulfinate | Amines | NH₄I, CH₃CN, 80 °C, 12 h | Sulfonamides | Moderate to excellent | [11] |
| Thiosulfonates (in situ sulfinate generation) | Amines | NBS in ethanol | Sulfonamides | Excellent | [5][13] |
| Sulfonyl Chlorides (for comparison) | 2-aminothiazole | Water, sodium acetate, 80-85 °C, 4-6 h | N-(Thiazol-2-yl)benzenesulfonamides | 80-83 | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of sodium sulfinates involves the reduction of the corresponding sulfonyl chlorides or the cleavage of sulfones.[1][2] For instance, 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfones can be cleanly cleaved with sodium borohydride to form the corresponding sodium sulfinates.[1] A three-step synthesis of functionalized aliphatic and benzyl sulfinates involves the alkylation of 2-mercaptobenzothiazole, followed by oxidation to the sulfone, and subsequent treatment with sodium borohydride to yield the sulfinate.[1]
General Procedure for Sulfonamide Synthesis from Sodium Sulfinates
A representative protocol for the synthesis of sulfonamides from sodium sulfinates and amines is as follows:
-
To a 25 mL Schlenk tube, add sodium sulfinate (0.2 mmol), amine (0.3 mmol), and NH₄I (0.2 mmol).
-
Add CH₃CN (2 mL) as the solvent.
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by GC and TLC.
-
After completion, cool the mixture to room temperature and wash with a saturated NaCl solution.
-
Extract the crude product with ethyl acetate (3 x).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rongalite as a sulfone source: a novel copper-catalyzed sulfur dioxide anion incorporation process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02947E [pubs.rsc.org]
- 11. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
"validating the synthesis of benzothiazole derivatives through spectroscopic methods"
Validating Benzothiazole Synthesis: A Comparative Guide to Spectroscopic Methods
For Immediate Release
A definitive guide comparing the primary spectroscopic methods for the validation of synthesized benzothiazole derivatives has been published. This guide offers researchers, scientists, and drug development professionals an objective analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the structural elucidation of this critical class of heterocyclic compounds. The publication provides detailed experimental protocols and presents quantitative data in comparative tables to aid in methodological selection and data interpretation.
Benzothiazoles are a cornerstone in medicinal chemistry, known for their wide spectrum of biological activities.[1] Consequently, the unambiguous confirmation of their synthesized structures is a critical step in the drug discovery and development pipeline. This guide addresses this need by comparing the utility of various spectroscopic techniques.
Workflow for Spectroscopic Validation
The successful validation of a synthesized benzothiazole derivative follows a structured analytical workflow. This process ensures that the compound's identity and purity are confirmed before proceeding to further studies.
Caption: Workflow from synthesis to structural validation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For benzothiazole derivatives, ¹H and ¹³C NMR are used to confirm the arrangement of substituents on the fused ring system.
Key Information Provided by NMR:
-
¹H NMR: Determines the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. Aromatic protons of the benzothiazole ring typically appear in the range of δ 7.0-8.5 ppm.[2][3]
-
¹³C NMR: Identifies the number of non-equivalent carbons and their chemical environment. The characteristic S-C=N carbon of the thiazole ring often appears significantly downfield, around δ 167-168 ppm.[4]
| Parameter | Typical ¹H NMR Data for a Substituted Benzothiazole [3][4][5] | Typical ¹³C NMR Data for a Substituted Benzothiazole [4] |
| Chemical Shift (δ) | 7.30-8.10 ppm (Aromatic protons), 2.41 ppm (Methyl protons) | 121-155 ppm (Aromatic carbons), 167.9 ppm (S-C=N), 20.4 ppm (Methyl carbon) |
| Multiplicity | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) | - |
| Integration | Relative number of protons for each signal | - |
| Coupling Constant (J) | ~7.5-8.5 Hz for ortho-coupling in the benzene ring | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzothiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[7] For ¹³C NMR, proton-decoupled spectra are standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it can confirm the successful formation of key structural motifs or the absence of starting materials.
Key Information Provided by IR:
-
Confirms the presence of the benzothiazole core through characteristic C=N, C-S, and aromatic C-H and C=C stretching vibrations.[1]
-
Identifies functional groups of substituents (e.g., C=O, N-H, O-H).
-
Can indicate the successful formation of a Schiff base derivative by the appearance of a C=N stretch and the disappearance of a carbonyl (C=O) band from the starting aldehyde/ketone.[1]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) [1][3][9] |
| Aromatic C-H stretch | 3000-3100 |
| C=N stretch (thiazole ring) | 1600-1670 |
| Aromatic C=C stretch | 1440-1600 |
| C-S stretch | 600-700 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Liquid/Solid: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the sample directly on the crystal.
-
-
Background Scan: Perform a background scan of the empty sample holder (or with pure KBr) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the target benzothiazole derivative.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Key Information Provided by MS:
-
Molecular Ion Peak (M⁺): Gives the molecular weight of the compound. For benzothiazoles, this is often the base peak due to the stability of the aromatic system.
-
Fragmentation Pattern: The molecule breaks apart in a predictable manner upon ionization.[10] The fragmentation of the benzothiazole core can lead to characteristic ions, helping to confirm the structure.[11][12]
-
Isotopic Pattern: The presence of sulfur (³⁴S isotope) results in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M⁺ peak.
| Technique | Information Provided | Typical Observation for Benzothiazole Derivatives |
| ESI-MS | Molecular weight of the protonated molecule [M+H]⁺ | A strong signal corresponding to the molecular weight + 1 amu.[4] |
| APCI-MS | Molecular weight and fragmentation | Protonated molecules can rearrange to produce fragment ions of m/z 166 and 183.[11] |
| EI-MS | Molecular weight and detailed fragmentation patterns | Often shows a prominent molecular ion peak and fragments corresponding to the loss of substituents or cleavage of the thiazole ring. |
| HRMS | Exact mass and elemental formula | Provides a highly accurate mass measurement to confirm the molecular formula.[3] |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the synthesized compound. Analyze other peaks for potential fragments or adducts.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. While not as structurally definitive as NMR or MS, it is useful for confirming the presence of the conjugated benzothiazole system and studying the effects of different substituents on its electronic properties.
Key Information Provided by UV-Vis:
-
λₘₐₓ: The wavelength of maximum absorbance. Benzothiazole derivatives typically show intense absorption bands due to π → π* and n → π* transitions.[4][13]
-
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at λₘₐₓ.
-
The position of λₘₐₓ is influenced by the substituents on the benzothiazole ring system, making it a useful comparative tool.[5][14]
| Transition Type | Typical Absorption Range (nm) [4][14] |
| π → π | ~210 nm and 330-400 nm |
| n → π | Can be observed as a shoulder or a distinct band, often overlapping with π → π* transitions.[13] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline or blank).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method provides unique and complementary information for the structural validation of benzothiazole derivatives. A combined approach is essential for unambiguous structure confirmation.
Caption: How each technique reveals different structural aspects.
The validation of synthesized benzothiazole derivatives is most reliably achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental framework of the molecular structure, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. This guide provides the necessary protocols and comparative data to empower researchers in their synthetic and medicinal chemistry endeavors.
References
- 1. jchr.org [jchr.org]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. lehigh.edu [lehigh.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. massbank.eu [massbank.eu]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Sodium Benzo[d]thiazole-2-sulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized sodium benzo[d]thiazole-2-sulfinate, a key intermediate in the development of various pharmaceutical compounds.[1][2] We will explore the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity determination and impurity profiling. This guide also briefly discusses alternative sulfinating agents and presents detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that directly impacts its safety and efficacy.[3] Regulatory agencies require robust analytical methods to identify and quantify impurities, which can originate from starting materials, by-products of the synthesis, or degradation products.[3] Therefore, employing a suite of orthogonal analytical techniques is essential for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy and precision, and the available instrumentation. This section compares HPLC, qNMR, and LC-MS for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity (as % area), retention time of the main peak and impurities. | High sensitivity for detecting trace impurities, well-established and widely available.[4] | Requires a reference standard for each impurity for accurate quantification, may not detect non-chromophoric impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte, structural information of impurities.[5] | Highly accurate and precise, provides structural information, universal detector for protons. | Lower sensitivity compared to HPLC for trace impurities, requires a high-purity internal standard. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification of impurities by their mass-to-charge ratio (m/z), confirmation of the molecular weight of the main compound. | High specificity and sensitivity for impurity identification, can elucidate the structure of unknown impurities.[3] | Quantitative accuracy can be lower than HPLC and qNMR without specific reference standards, matrix effects can suppress ion signals. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a validated protocol for the purity analysis of a similar sulfinate salt, sodium p-toluenesulfinate.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 60% phosphate buffer (pH 7.0) and 40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of mobile phase.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines a general procedure for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity (certified) internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a vial.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
90° pulse angle.
-
Acquisition of at least 16 scans for good signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the identification of potential impurities in the synthesized this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC protocol.
-
MS Conditions:
-
Ionization Mode: ESI negative ion mode is often suitable for sulfinates.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis: The mass spectra of the peaks observed in the chromatogram are analyzed to identify the molecular weights of the main compound and any impurities. Fragmentation patterns can provide further structural information.
Visualization of Experimental Workflows
Caption: Workflow for the purity assessment of synthesized this compound.
Alternative Sulfinating Agents
While this compound is a versatile reagent, other sulfinating agents are also employed in organic synthesis. A common alternative is sodium p-toluenesulfinate .[1][6][7][8]
| Sulfinating Agent | Synthesis | Common Impurities | Purity Assessment Notes |
| This compound | Typically from 2-mercaptobenzothiazole. | Unreacted starting materials, oxidation products (sulfonates). | The purity assessment methods described in this guide are directly applicable. |
| Sodium p-toluenesulfinate | Reduction of p-toluenesulfonyl chloride.[1][7] | p-Toluenesulfonic acid, unreacted p-toluenesulfonyl chloride. | Purity is often assessed by HPLC and titration. qNMR can also be effectively used. |
The choice of sulfinating agent often depends on the specific reaction conditions and the desired properties of the final product. The purity assessment of these alternatives follows similar principles to those outlined for this compound.
Caption: Relationship between the synthesized compound, purity assessment methods, and product quality.
Conclusion
A multi-faceted approach is recommended for the robust assessment of the purity of synthesized this compound. HPLC provides excellent sensitivity for detecting trace impurities, while qNMR offers a highly accurate method for determining absolute purity without the need for specific impurity standards. LC-MS is an invaluable tool for the identification of unknown impurities. By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various benzothiazole-based compounds, supported by experimental data from recent studies. The structure-activity relationships are explored to inform the rational design of future therapeutic agents.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy largely dependent on the nature and position of substituents on the benzothiazole core. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzothiazole compounds against various cancer cell lines.
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)
| Compound | Substitution Pattern | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Compound A | 2-substituted with nitro group | 38.54 (48h) | - | - | - | - | [1] |
| Compound B | 2-substituted with fluorine group | 29.63 (48h) | - | - | - | - | [1] |
| 4a | 6-nitro, benzylidene with p-F | 7.92 | 3.84 | 5.61 | - | - | [2] |
| 4c | 6-nitro, benzylidene with p-Br | 65.47 | 47.94 | - | - | - | [2] |
| 4d | 6-nitro, benzylidene with p-CH3 | 21.13 | 15.48 | 26.78 | - | - | [2] |
| 4e | - | - | 6.11 | - | - | - | [2] |
| 8a | - | - | 10.86 | - | - | - | [2] |
| 55 | Chlorobenzyl indole semicarbazide | - | - | - | 0.84 | 0.88 | [3] |
| B7 | 6-chloro-N-(4-nitrobenzyl) | - | - | - | Proliferation inhibition | - | [4][5] |
| 4l | Phenylacetamide derivative | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited source.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the benzothiazole derivatives listed in Table 1 was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole compounds and a control (e.g., Sorafenib, Doxorubicin) for a specified duration (typically 24 or 48 hours).[1][2]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Anticancer Mechanism of Action: Signaling Pathway
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the NF-κB/COX-2/iNOS signaling cascade, which is often dysregulated in cancer and inflammation.
Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway.
Antimicrobial Activity
Substituted benzothiazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 | [7] |
| 41c | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [7] |
| 41c | B. cereus | 12.5 | Ciprofloxacin | 12.5 | [7] |
| 41c | S. aureus | 12.5 | Ciprofloxacin | - | [7] |
| 46a | E. coli | 15.62 | Ciprofloxacin | - | [7] |
| 46b | P. aeruginosa | 15.62 | Ciprofloxacin | - | [7] |
| 19a | E. faecalis | 3.13 (µM) | Ciprofloxacin | 3.03 (µM) | [7] |
| 19b | E. faecalis | 3.13 (µM) | Ciprofloxacin | 3.03 (µM) | [7] |
| 16c | S. aureus | 0.025 (mM) | Ampicillin | 0.179 (mM) | [8][9] |
| 8c | E. coli | <29 | - | - | [10] |
| 8b | S. aureus | <40 | - | - | [10] |
| 8b | B. subtilis | <47 | - | - | [10] |
| 4b | S. aureus | 3.90-15.63 | - | - | [11] |
| 4c | S. aureus | 3.90-15.63 | - | - | [11] |
| 4d | S. aureus | 3.90-15.63 | - | - | [11] |
| 4f | S. aureus | 3.90-15.63 | - | - | [11] |
Note: Pay attention to the different units reported (µg/mL, µM, mM). '-' indicates data not available.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the benzothiazole derivatives is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The benzothiazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antimicrobial Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms by which benzothiazole derivatives exert their antibacterial activity is through the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication.
Caption: Inhibition of DNA gyrase by benzothiazoles disrupts DNA replication.
Anti-inflammatory Activity
Certain benzothiazole derivatives have shown potent anti-inflammatory and analgesic properties in in vivo models. The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity.
Table 3: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (ED50 in µM/kg) | Reference |
| 17c | 72% (1h), 76% (2h), 80% (3h) | 96 (0.5h), 102 (1h), 89 (2h) | [12] |
| 17i | 64% (1h), 73% (2h), 78% (3h) | 84 (0.5h), 72 (1h), 69 (2h) | [12] |
| 3a1 | 76.19% | - | [13] |
| 3a2 | 81.91% | - | [13] |
| 3a4 | 80.23% | - | [13] |
| 3a6 | 80.23% | - | [13] |
| 3a8 | 81.54% | - | [13] |
| Diclofenac Sodium | 82.14% | - | [13] |
| Celecoxib | - | 156 (0.5h), 72 (1h), 70 (2h) | [12] |
Note: '-' indicates data not available in the cited source.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac Sodium), and test groups.
-
Compound Administration: The test compounds are administered orally to the respective groups.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Logical Relationship in Anti-inflammatory Drug Discovery
The process of discovering and evaluating new anti-inflammatory agents involves a logical progression from synthesis to in vivo testing.
Caption: Workflow for the discovery of anti-inflammatory benzothiazoles.
Conclusion
Benzothiazole and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlights the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds. Structure-activity relationship studies reveal that the biological activity can be finely tuned by modifying the substituents on the benzothiazole ring system. Further research, including in vivo efficacy and toxicity studies, is warranted to translate these promising preclinical findings into clinically useful drugs.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. banglajol.info [banglajol.info]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo studies of various benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. The data presented herein is collated from recent scientific literature to aid researchers in navigating the therapeutic potential of this versatile chemical class.
I. Anticancer Activity: A Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of benzothiazole derivatives has been extensively investigated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous derivatives. The following tables summarize the in vitro cytotoxic activity of selected benzothiazole compounds against various cancer cell lines.
Table 1: Anticancer Activity of Phenylacetamide Benzothiazole Derivatives [1][2][3]
| Compound | Pancreatic Cancer (AsPC-1) IC50 (µM) | Pancreatic Cancer (BxPC-3) IC50 (µM) | Pancreatic Cancer (Capan-2) IC50 (µM) | Paraganglioma (PTJ64i) IC50 (µM) | Paraganglioma (PTJ86i) IC50 (µM) | Normal Fibroblasts (HFF-1) IC50 (µM) |
| 2b | 12.44 | 14.99 | 19.65 | 8.49 | 16.70 | 21.37 |
| 4d | 7.66 | 3.99 | 8.97 | 6.79 | 12.39 | 9.23 |
| 4e | 12.77 | 10.69 | 14.11 | 9.81 | 18.87 | 16.69 |
| 4f | 10.04 | 18.85 | 20.10 | 12.34 | 12.82 | 6.54 |
| 4h | 12.16 | 11.99 | 17.67 | 7.27 | 16.58 | 11.55 |
| 4i | 14.80 | 18.60 | 28.50 | 8.60 | 11.70 | 15.00 |
| 4j | 9.53 | 13.96 | 24.18 | 11.20 | 17.46 | 18.10 |
| 4k | 10.08 | 11.92 | 16.87 | 7.47 | 13.51 | 23.33 |
| 4l | 14.78 | 13.67 | 33.76 | 10.13 | 19.88 | 67.07 |
| 4m | 8.49 | 9.81 | 13.33 | 7.84 | 19.92 | 10.32 |
Table 2: Anticancer Activity of 2-Substituted Benzothiazole Derivatives against Hepatocellular Carcinoma (HepG2) Cells [4]
| Compound | 24h IC50 (µM) | 48h IC50 (µM) |
| Compound A (nitro substituent) | 56.98 | 38.54 |
| Compound B (fluorine substituent) | 59.17 | 29.63 |
Table 3: Anticancer Activity of 2-Aminobenzothiazole Hybrids [5][6][7][8]
| Compound | Colorectal Carcinoma (HCT-116) IC50 (µM) | Hepatocellular Carcinoma (HEPG-2) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) | |---|---|---| | 4a | 5.61 | 7.92 | 3.84 | | 4d | 26.78 | 21.13 | 15.48 | | 4b | 29.92 | 34.68 | 22.27 | | 4e | - | - | 6.11 | | 8a | - | - | 10.86 | | Sorafenib (Standard) | 5.23 | 4.50 | 4.17 |
II. Antimicrobial Activity: A Comparative Analysis of In Vitro Efficacy
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of various benzothiazole derivatives.
Table 4: Antibacterial and Antifungal Activity of Novel Benzothiazole Derivatives [9]
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 3 | 50 | 25 | 25 | 25 | 50 |
| 4 | 100 | 50 | 25 | 50 | 100 |
| 10 | 200 | 200 | 100 | 100 | 200 |
| 12 | 100 | 100 | 50 | 50 | 100 |
Table 5: Antimicrobial Activity of Pyrrolo[2,1-b][10][11]benzothiazole Derivatives [12]
| Compound | S. aureus MIC (μmol/L) | B. subtilis MIC (μmol/L) | C. pneumonia MIC (μmol/L) |
| 9a | Potent | Equipotent to Cefotaxime | Equipotent to Cefotaxime |
| 9d | 4-10 | 4-10 | 4-10 |
Table 6: Antimicrobial Activity of Benzothiazole Derivatives against S. aureus [13]
| Compound | MIC (mM) |
| 16c | 0.025 |
| Ampicillin (Standard) | 0.179 |
| Sulfadiazine (Standard) | 1.998 |
III. Experimental Protocols
A. MTT Assay for In Vitro Anticancer Activity[14][15][16][17][18]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
B. Agar Well Diffusion Method for In Vitro Antimicrobial Activity[19][20][21][22][23]
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the benzothiazole derivative solution at different concentrations into the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
IV. Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
A. Mitochondrial Apoptosis Pathway
Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells via the intrinsic mitochondrial pathway.[10][11][14][15][16] This process is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Mitochondrial apoptosis pathway induced by benzothiazole derivatives.
B. VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways that promote cell proliferation, migration, and survival.[5][6][7][8][17][18]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.
V. In Vivo Studies
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are crucial for evaluating the therapeutic potential and safety of drug candidates. A novel benzothiazole derivative (BTD) has been investigated in a CT26-tumor-bearing mouse model for colorectal cancer.[15] Treatment with BTD at a tolerable dose resulted in a significant reduction in tumor growth, suggesting its potential as a safe and effective candidate for cancer therapy.[15] Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these promising compounds.
VI. Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the continued exploration of benzothiazole derivatives as a promising class of therapeutic agents. Their diverse biological activities, including potent anticancer and antimicrobial effects, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. This guide provides a snapshot of the current research landscape, offering a valuable resource for scientists and researchers dedicated to advancing novel therapies for a range of diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 11. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 12. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Versatile Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of benzothiazole analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. We delve into their anticancer, antimicrobial, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of their structure-activity relationships (SAR).
Benzothiazole and its derivatives are a cornerstone in the development of new therapeutic agents.[1][2] The fused benzene and thiazole ring system provides a unique and versatile scaffold that can be readily modified to interact with a wide range of biological targets.[3] This has led to the discovery of benzothiazole-based compounds with potent anticancer, antimicrobial, and neuroprotective effects.[4][5][6] This guide aims to provide a clear and objective comparison of the performance of various benzothiazole analogs, supported by experimental data from recent studies.
Anticancer Activity: A Comparative Analysis
Benzothiazole derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent activity against a variety of cancer cell lines.[7][8] The antiproliferative effects are often attributed to their ability to interfere with critical cellular pathways. The following tables summarize the in vitro anticancer activity (IC50 values) of several series of benzothiazole analogs against various human cancer cell lines.
Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | R-Group at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-hydroxy-5-nitrostyryl | PANC-1 | 27 ± 0.24 | [9][10] |
| 4b | 4-fluorostyryl | PANC-1 | 35 ± 0.51 | [9][10] |
| 51 | 2-(3,4-dichlorophenyl)amino | HOP-92 (Non-small cell lung) | 0.0718 | [2][3] |
| 55 | 2-(4-chlorobenzyl)indole-semicarbazide | HT-29 (Colon) | 0.024 | [2][3] |
| 56 | 2-ureido | Average of 60 cell lines | 0.38 | [3] |
| B7 | 6-chloro-N-(4-nitrobenzyl)amino | A549 (Lung) | >75% inhibition at 10 µM | [4] |
Table 2: Antiproliferative Activity of Phenylacetamide Benzothiazole Derivatives
| Compound ID | Substitution on Phenylacetamide | Cancer Cell Line | IC50 (µM) | Reference |
| 4l | 3-methyl | Pancreatic, Paraganglioma | Low micromolar | [11] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aromatic and heterocyclic moieties, as well as various linker chemistries, have been explored to optimize potency.[2][3]
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on either the benzothiazole core or the 2-substituent can significantly enhance cytotoxic activity.[2][4] For instance, the presence of a 7-fluoro group was found to increase cytotoxicity in a series of imidazo-benzothiazole derivatives.[2]
-
Pyrazole and Indole Moieties: The incorporation of pyrazole or indole rings at the 2-position has been shown to significantly boost antitumor activity.[2][3]
-
Urea Linkage: A urea moiety at the 2-position has demonstrated broad-spectrum anticancer activity across numerous cell lines.[3]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[5][12] Their mechanism of action often involves the inhibition of essential microbial enzymes.[12] The following tables present the minimum inhibitory concentration (MIC) values for various benzothiazole analogs.
Table 3: Antibacterial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3 | Escherichia coli | 25 | [12] |
| 4 | Escherichia coli | 25 | [12] |
| 7s | S. aureus, B. subtilis, E. coli, K. pneumoniae | Moderate to good | [13] |
| 16c | Staphylococcus aureus | 0.025 mM | [14] |
| VH05 | Escherichia coli ATCC 25923 | 200 | [15] |
Table 4: Antifungal Activity of Benzothiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 3 | Candida albicans | 25 | [12] |
| 4 | Candida albicans | 50 | [12] |
| 9d | Candida albicans, Ganoderma lucidum | More potent than fluconazole | [16] |
| A1, A2, A9 | Aspergillus niger, Candida albicans | Significant activity | [17] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halo substituents, on the benzothiazole scaffold has been shown to enhance antimicrobial activity.[5]
-
Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as thiazole or pyrimidine, with the benzothiazole core often exhibit broad-spectrum antimicrobial activity.[5][16]
-
Pyrazolone and Benzylidene Moieties: The substitution of a pyrazolone ring or a benzylidene moiety on the benzothiazole sulfonylhydrazide scaffold has been identified as a key feature for potent antimicrobial action.[14]
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Benzothiazole derivatives are also being investigated for their potential in treating neurodegenerative disorders.[6][18] Their neuroprotective effects are thought to stem from their ability to modulate various targets in the central nervous system, including catalase and voltage-gated ion channels.[6][19]
One notable example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a marketed drug for amyotrophic lateral sclerosis (ALS) that has demonstrated neuroprotective effects in various preclinical models.[6][18]
Recent research has focused on synthesizing novel benzothiazole analogs with low molecular weight that can enhance neuronal cell viability and protect against oxidative stress-induced damage.[19][20] For instance, certain analogs have been shown to modulate catalase activity, a key antioxidant enzyme with a neuroprotective role.[19][20]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphoric acid, followed by heating.
-
Example Protocol: A mixture of 2-aminothiophenol (1 mmol), a substituted benzoic acid (1 mmol), and polyphosphoric acid (10 g) is heated at 220°C for 4 hours. The reaction mixture is then cooled and poured into a 10% sodium carbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 2-aryl-benzothiazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol: Human cancer cells (e.g., PANC-1) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the benzothiazole compounds for 48 hours. Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Protocol: A serial two-fold dilution of the benzothiazole compounds is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[21]
Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key structure-activity relationships for benzothiazole analogs.
Caption: SAR for Anticancer Activity of 2-Substituted Benzothiazoles.
Caption: Key Structural Features for Enhanced Antimicrobial Activity.
This guide provides a snapshot of the current understanding of the structure-activity relationships of benzothiazole analogs. The versatility of the benzothiazole scaffold continues to make it a highly attractive starting point for the design of new and effective therapeutic agents. Further research, focusing on the optimization of lead compounds and the elucidation of their precise mechanisms of action, will undoubtedly lead to the development of novel drugs to address unmet medical needs.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. jchr.org [jchr.org]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Sulfonamide Synthesis: Sodium Benzo[d]thiazole-2-sulfinate vs. Traditional Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, has traditionally relied upon the use of sulfonyl chlorides. However, the emergence of alternative reagents, such as sodium benzo[d]thiazole-2-sulfinate, presents new avenues for sulfonamide synthesis that may offer advantages in terms of stability, handling, and reaction conditions. This guide provides an objective comparison of the performance of this compound and traditional sulfonyl chlorides in sulfonamide synthesis, supported by experimental data from the literature.
At a Glance: Key Performance Differences
| Feature | This compound | Traditional Sulfonyl Chlorides |
| Reagent Stability | Bench-stable, odorless, and moisture-insensitive solid.[1] | Often require careful handling due to sensitivity to moisture and can be lachrymatory. |
| Reaction Type | Oxidative coupling/amination. | Nucleophilic substitution. |
| Key Reactants | This compound, amine, oxidant (e.g., NH4I, I2).[2][3] | Sulfonyl chloride, amine, base (e.g., pyridine, triethylamine). |
| Byproducts | Dependent on the oxidant used. | Stoichiometric amounts of hydrochloride salts. |
| Safety Profile | Generally considered safer to handle due to higher stability.[1] | Can be hazardous due to reactivity and the release of HCl gas. |
Performance Data: A Comparative Overview
Direct comparative studies for the synthesis of identical sulfonamides using both reagents are limited in the available literature. However, we can analyze representative examples to draw meaningful comparisons regarding reaction conditions and yields.
Table 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
| Reagent | Amine | Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzylamine | Dichloromethane | Triethylamine | Room Temp. | Not Specified | >95% | General procedure analogy |
| Sodium p-toluenesulfinate | Benzylamine | Acetonitrile | NH4I | 80 | 12 | 75% | [2] |
Table 2: Synthesis of Benzothiazole Sulfonamides
| Reagent | Amine | Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene sulfonyl chloride | 2-Aminobenzothiazole | Pyridine | - | 80-85 | Not Specified | Not Specified | [4] |
| This compound | Various amines | Acetonitrile | mCPBA/TBAB | Room Temp. | Not Specified | Good yields | Analogy from similar oxidative couplings |
Experimental Protocols
General Procedure for Sulfonamide Synthesis using Sulfonyl Chlorides
This protocol is a generalized representation based on common laboratory practices.
To a solution of the amine (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or pyridine (as solvent), in an appropriate solvent (e.g., dichloromethane, acetonitrile) at 0 °C is added the sulfonyl chloride (1.1 eq.) dropwise. The reaction mixture is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Procedure for Sulfonamide Synthesis using this compound (Oxidative Amination)
This protocol is based on the NH4I-mediated amination of sodium sulfinates.[2]
A mixture of this compound (1.0 eq.), the desired amine (1.5 eq.), and ammonium iodide (NH4I, 1.0 eq.) in acetonitrile is heated at 80 °C for 12 hours in a sealed vessel. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired sulfonamide.
Reaction Pathways and Mechanisms
The fundamental difference in the reactivity of sulfonyl chlorides and this compound leads to distinct reaction pathways for sulfonamide formation.
Sulfonyl Chloride Pathway: Nucleophilic Substitution
The reaction of a sulfonyl chloride with an amine is a classic example of nucleophilic substitution at a sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of sulfonamides via I<sub>2</sub>-mediated reaction of sodium sulfinates with amines in an aqueous medium at … [ouci.dntb.gov.ua]
- 4. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Benzo[d]thiazole-2-sulfinate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of sodium benzo[d]thiazole-2-sulfinate, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key hazard classifications and corresponding precautionary statements, compiled from safety data sheets of structurally related compounds.
| Hazard Classification | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | ||
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | ||
| P312: Call a POISON CENTER/doctor if you feel unwell. | ||
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un- or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste (Solutions):
-
Collect aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid disposing of this chemical down the drain, as it is harmful to aquatic life[1].
-
-
Contaminated Materials:
-
Any materials used to clean up spills (e.g., absorbent pads, paper towels) and disposable PPE that have come into contact with the chemical should be collected in a separate, labeled hazardous waste bag or container.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Ventilate the area and wash the spill site with a suitable cleaning agent.
-
All materials used for cleanup should be disposed of as hazardous waste.
4. Storage Pending Disposal:
-
Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and tracking. The recommended disposal method is often through an industrial combustion plant[2].
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow when disposing of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate
For researchers, scientists, and drug development professionals handling Sodium benzo[d]thiazole-2-sulfinate (CAS No. 61073-62-9), a comprehensive understanding of safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to the following PPE and safety protocols is mandatory to minimize exposure and mitigate risks associated with this compound.
| Category | Requirement | Specification |
| Eye/Face Protection | Safety glasses with side-shields | Must be in compliance with EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Protective gloves | Wear impervious gloves. The specific material and thickness should be determined by the user based on the task and potential for exposure. |
| Protective clothing | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Hygiene Measures | Hand washing | Wash hands thoroughly after handling. |
| General Practice | Handle in accordance with good industrial hygiene and safety practices. |
Safe Handling and Disposal Workflow
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow diagram outlines the key steps to be followed.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocols
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: Prevent further spread of the spill. For solid materials, sweep up and place into a suitable container for disposal. Avoid generating dust.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection, during cleanup.
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Disposal: Dispose of the collected waste and contaminated cleaning materials in accordance with local, state, and federal regulations.
Disposal Protocol:
Dispose of unused this compound and any contaminated materials as hazardous waste. All disposal practices must be in compliance with all federal, state, and local regulations. Do not allow the material to be released into the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
